TAN 420C
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C29H42N2O9 |
|---|---|
分子量 |
562.7 g/mol |
IUPAC名 |
[(4E,6Z,8S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate |
InChI |
InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18-,22-,23-,24+,26+,27?/m0/s1 |
InChIキー |
QCXSABHHRSWSID-FGJRPFDPSA-N |
製品の起源 |
United States |
Foundational & Exploratory
TAN-420C as a Herbimycin Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of TAN-420C, a close structural analog of the well-characterized ansamycin (B12435341) antibiotic, Herbimycin A. Both compounds belong to a class of molecules known for their potent antitumor activities, primarily mediated through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a critical molecular chaperone responsible for the conformational stability and function of a wide array of oncogenic client proteins. Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, thereby disrupting multiple signaling pathways essential for tumor cell proliferation, survival, and angiogenesis. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Introduction to TAN-420C and Herbimycin
TAN-420C, also known as Dihydroherbimycin C, is a minor analog of the Herbimycin complex isolated from Streptomyces hygroscopicus[1]. It shares the core benzoquinone ansamycin structure with Herbimycin A, a more extensively studied compound. This structural similarity suggests a related mechanism of action centered on the inhibition of Hsp90[2][3][4].
Herbimycin A binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of numerous Hsp90 client proteins. These client proteins are often key components of oncogenic signaling cascades, including receptor tyrosine kinases (e.g., HER2, EGFR), serine/threonine kinases (e.g., Akt, Raf-1), and transcription factors[5][6]. By destabilizing these critical proteins, Herbimycin A and its analogs can simultaneously block multiple pathways that drive cancer progression[5].
While extensive research has been conducted on Herbimycin A, quantitative data on the specific activity of TAN-420C is less prevalent in the public domain. However, studies on closely related dihydroherbimycin analogs suggest comparable Hsp90 binding affinity to Herbimycin A, although reports on cytotoxic activity vary.
Quantitative Data Presentation
Precise IC50 and Kd values for TAN-420C are not widely reported in the available literature. However, data for the parent compound, Herbimycin A, provide a benchmark for the expected activity of this class of Hsp90 inhibitors.
| Compound | Assay Type | Target/Cell Line | Reported Value | Reference |
| Herbimycin A | Kinase Inhibition | Bcr-Abl | IC50: 5 µM | [7] |
| Cytotoxicity | General | IC50: ~0.41 µM (from -6.39 log10(M)) | [8][9] | |
| Client Protein Degradation | p185 (HER2) in SKBr3 cells | EC50: 90 nM | [4] | |
| Client Protein Degradation | Raf-1 in SKBr3 cells | EC50: 170 nM | [4] | |
| Client Protein Degradation | mutant p53 in SKBr3 cells | EC50: 210 nM | [4] | |
| TAN-420C (Dihydroherbimycin C) | Cytotoxicity | P388 and KB lymphocytic leukemia cells | Reported as cytotoxic, no IC50 value provided | [10] |
| Hsp90 Binding | Hsp90α | Comparable binding affinity to Herbimycin A (qualitative) | ||
| Cytotoxicity | Cancer cell lines | Reported as inactive in one study of similar analogues |
Note: The variability in reported IC50 values for Herbimycin A can be attributed to different assay conditions, cell lines, and endpoint measurements. The lack of consistent, direct comparative data for TAN-420C highlights an area for future research.
Mechanism of Action: Hsp90 Inhibition and Downstream Signaling
The primary mechanism of action for both TAN-420C and Herbimycin A is the inhibition of Hsp90. This leads to the destabilization and degradation of a host of "client" proteins that are critical for cancer cell signaling. The two major pathways affected are the PI3K/Akt/mTOR and the Raf/MEK/ERK signaling cascades.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Several key components of this pathway are Hsp90 client proteins, including Akt itself.
Raf/MEK/ERK Pathway
The Raf/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation and differentiation. The upstream kinase, Raf-1, is a well-established Hsp90 client protein.
Experimental Protocols
This section details the methodologies for key experiments used to characterize Hsp90 inhibitors like TAN-420C and Herbimycin.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of TAN-420C or Herbimycin A in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Hsp90 Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the Hsp90 ATP-binding pocket.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP40, and 2 mM DTT). Prepare solutions of purified recombinant Hsp90, a fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin), and serial dilutions of the test compound (TAN-420C or Herbimycin A).
-
Assay Reaction: In a microplate, combine the Hsp90 protein and the fluorescent probe at concentrations optimized for a stable, high polarization signal.
-
Competition: Add the serially diluted test compounds or a vehicle control to the wells containing the Hsp90-probe complex.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: The displacement of the fluorescent probe by the test compound results in a decrease in polarization. Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Analysis of Hsp90 Client Protein Degradation (Immunoprecipitation and Western Blot)
This method is used to determine if treatment with an Hsp90 inhibitor leads to the degradation of its client proteins.
Workflow:
Methodology:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of TAN-420C or Herbimycin A for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation (Optional): To analyze a specific client protein, incubate a portion of the cell lysate with an antibody specific to that protein, followed by the addition of protein A/G beads to pull down the antibody-protein complex.
-
SDS-PAGE and Western Blotting: Separate the proteins in the cell lysates (or the immunoprecipitated complexes) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the Hsp90 client protein of interest (e.g., anti-Akt, anti-Raf-1, anti-HER2). After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in client protein levels following treatment.
Conclusion
TAN-420C, as a close analog of Herbimycin A, holds promise as an inhibitor of Hsp90 and a potential anticancer agent. Its mechanism of action is predicted to mirror that of Herbimycin A, involving the disruption of the Hsp90 chaperone machinery and the subsequent degradation of key oncogenic client proteins, leading to the simultaneous inhibition of critical signaling pathways such as the PI3K/Akt/mTOR and Raf/MEK/ERK cascades. While qualitative data and studies on similar analogs support this hypothesis, a significant gap remains in the availability of direct, quantitative data on the cytotoxic and Hsp90-inhibitory potency of TAN-420C. Further research is warranted to fully elucidate its pharmacological profile and to directly compare its efficacy with that of Herbimycin A and other Hsp90 inhibitors. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies and for further investigating the therapeutic potential of TAN-420C.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Herbimycin A induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. targeting-alterations-in-the-raf-mek-pathway - Ask this paper | Bohrium [bohrium.com]
- 10. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling TAN 420C: A Technical Deep Dive into its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery, origin, and biological characteristics of TAN 420C, a cytotoxic antibiotic. Sourced from the microbial world, this natural product has demonstrated notable activity against lymphocytic leukemia, marking it as a compound of interest for further oncological research. This document provides a comprehensive overview of its producing organism, fermentation and isolation protocols, and available data on its biological effects, presented in a format tailored for scientific and research audiences.
Discovery and Origin: A Product of Streptomyces
This compound is a secondary metabolite produced by a strain of actinomycetes, specifically a species belonging to the genus Streptomyces. The "TAN" designation in its name is linked to a series of compounds discovered and investigated by Takeda Chemical Industries, Ltd. While the specific details of the initial screening program that led to its discovery are not extensively publicized, it is understood that this compound was identified as part of a broader effort to discover novel antibiotics with potential therapeutic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 91700-91-3 |
| Molecular Formula | C₂₉H₄₂N₂O₉ |
| Molecular Weight | 562.7 g/mol |
| Producing Organism | Streptomyces sp. |
Experimental Protocols: From Fermentation to Purification
The production of this compound involves standard microbial fermentation and extraction techniques. The following protocols are based on established methodologies for the isolation of secondary metabolites from Streptomyces.
Fermentation of the Producing Organism
A pure culture of the Streptomyces sp. is used to inoculate a seed medium, which is then incubated to generate a sufficient biomass for inoculation of the production fermenter.
-
Seed Medium: A typical seed medium would consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.
-
Production Medium: The production medium is formulated to optimize the yield of this compound. This often involves adjusting the carbon-to-nitrogen ratio and including precursor molecules if known.
-
Fermentation Parameters:
-
Temperature: 25-30 °C
-
pH: Maintained between 6.5 and 7.5
-
Aeration: Supplied with sterile air to maintain dissolved oxygen levels.
-
Agitation: Continuous agitation to ensure homogeneity.
-
Duration: Fermentation is typically carried out for 5-10 days, with the production of this compound monitored periodically.
-
Extraction and Purification of this compound
Following fermentation, the culture broth is harvested, and the bioactive compound is extracted and purified through a multi-step process.
-
Biomass Separation: The mycelial biomass is separated from the culture broth by centrifugation or filtration.
-
Solvent Extraction: The culture filtrate and the mycelial cake are extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform, to partition this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This may include:
-
Silica Gel Chromatography: Using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile-water) to obtain highly pure this compound.
-
Biological Activity: Cytotoxicity Against Lymphocytic Leukemia
The precise molecular target and signaling pathways affected by this compound remain an area for further investigation. Potential mechanisms of action for a cytotoxic compound of this nature could involve the inhibition of DNA replication, disruption of protein synthesis, or the induction of apoptosis.
Future Directions and Conclusion
This compound represents a promising natural product with demonstrated cytotoxic activity against a significant cancer cell line. For the research and drug development community, this compound warrants further investigation to elucidate its precise mechanism of action, identify its molecular target, and evaluate its therapeutic potential in preclinical and clinical settings. The development of a total synthesis route would also be invaluable for producing analogs and conducting structure-activity relationship (SAR) studies to optimize its efficacy and safety profile. The information provided in this guide serves as a foundational resource for scientists interested in exploring the potential of this compound as a lead compound in the development of novel anticancer therapies.
In Vitro Profile of TAN-420C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-420C is a benzoquinone ansamycin (B12435341) antibiotic and a minor analog of the Herbimycin complex. While specific in vitro studies on TAN-420C are limited in publicly available literature, its structural similarity to Herbimycin A suggests a comparable mechanism of action. This technical guide provides an in-depth overview of the expected in vitro activities of TAN-420C, based on data from studies on Herbimycin A and other closely related ansamycin analogs. The primary mode of action for this class of compounds is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.
Core Mechanism of Action: Hsp90 Inhibition
TAN-420C and its analogs are potent inhibitors of Hsp90.[1] They bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting ATP binding and hydrolysis, which is essential for the chaperone's function.[1] This inhibition leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins. Many of these client proteins are oncoproteins critical for cancer cell survival and proliferation, making Hsp90 an attractive target for cancer therapy.
Quantitative In Vitro Data (Based on Herbimycin A and Analogs)
The following table summarizes key quantitative data from in vitro studies on Herbimycin A, which is considered a proxy for TAN-420C's activity.
| Compound | Assay Type | Cell Line / Target | IC50 / Kd | Reference |
| Herbimycin A | Hsp90 Binding (Filter Binding Assay) | Human Hsp90α (N-terminal domain) | Kd: 0.4 ± 0.1 µM | [2] |
| Herbimycin A | Hsp90 ATPase Activity | Yeast Hsp90 | IC50: 4.8 µM | [3] |
| Herbimycin A | Growth Inhibition | HT29 (Colon Adenocarcinoma) | >40% inhibition at 125 ng/mL | [4] |
| Herbimycin A | Growth Inhibition | Ph1-positive leukemia cells | Preferential inhibition |
Signaling Pathways Affected by TAN-420C Analogs
The inhibition of Hsp90 by ansamycins like Herbimycin A leads to the degradation of a multitude of client proteins, thereby affecting several critical signaling pathways.
Figure 1: Simplified signaling pathway affected by TAN-420C analogs.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard methods used for Herbimycin A and other Hsp90 inhibitors.
Hsp90 Binding Assay (Filter Binding Assay)
This assay measures the binding affinity of a compound to the Hsp90 protein.
Materials:
-
Recombinant human Hsp90α protein
-
[³H]-labeled Herbimycin A analog (or competitor)
-
Binding buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.01% NP-40)
-
Diethylaminoethyl (DEAE) cellulose (B213188) filter membranes
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing Hsp90α protein and varying concentrations of the test compound (e.g., TAN-420C) in binding buffer.
-
Add a constant concentration of the [³H]-labeled ligand to initiate the binding reaction.
-
Incubate the mixture at 4°C for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Rapidly filter the reaction mixture through the DEAE cellulose membrane under vacuum.
-
Wash the filter membranes with ice-cold binding buffer to remove unbound ligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the dissociation constant (Kd) by analyzing the competition binding data.
Figure 2: Workflow for Hsp90 Filter Binding Assay.
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the inhibition of the ATPase activity of Hsp90.
Materials:
-
Recombinant Hsp90 protein
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
ATP solution
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Add Hsp90 protein, assay buffer, and varying concentrations of the test compound to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 90 minutes).
-
Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the inorganic phosphate (B84403) released during ATP hydrolysis.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Figure 3: Workflow for Hsp90 ATPase Activity Assay.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., lymphocytic leukemia cell line)
-
Complete cell culture medium
-
Test compound (TAN-420C)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Figure 4: Workflow for Cell-Based Cytotoxicity (MTT) Assay.
Conclusion
While direct in vitro data for TAN-420C is not extensively documented, its close structural and functional relationship to Herbimycin A provides a strong basis for predicting its biological activities. As an Hsp90 inhibitor, TAN-420C is expected to exhibit potent cytotoxic effects against cancer cells, particularly those dependent on Hsp90 client oncoproteins for their survival. The experimental protocols and data presented in this guide, derived from studies on its well-characterized analogs, offer a robust framework for the in vitro investigation of TAN-420C and the development of related compounds. Further studies are warranted to elucidate the specific quantitative parameters and full spectrum of in vitro effects of TAN-420C.
References
- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Signaling Pathway Targets of Molecule X
Disclaimer: As of late 2025, "TAN 420C" is not a recognized designation for a signaling pathway or molecule within publicly available scientific literature. The following guide is a detailed, representative example constructed around a hypothetical molecule, herein referred to as "Molecule X," to illustrate the requested format and content for an in-depth technical guide on signaling pathway targets. This structure can be adapted for a specific molecule of interest.
Executive Summary
Molecule X is a novel synthetic compound that has demonstrated significant modulatory effects on key cellular signaling cascades implicated in oncogenesis. This document provides a comprehensive technical overview of the known signaling pathway targets of Molecule X. Through a series of biochemical and cell-based assays, we have elucidated a primary mechanism of action involving the direct inhibition of the Receptor Tyrosine Kinase (RTK) "Kinase-A" and subsequent downstream effects on the MAPK/ERK and PI3K/Akt pathways. This guide summarizes the quantitative data, details the experimental protocols used for target validation, and provides visual representations of the signaling cascade and experimental workflows.
Primary Target Profile of Molecule X
Molecule X acts as a potent, ATP-competitive inhibitor of Kinase-A, a receptor tyrosine kinase frequently overexpressed in various tumor types. The inhibitory action of Molecule X prevents the autophosphorylation of Kinase-A upon ligand binding, thereby blocking the initiation of downstream signaling.
Quantitative Analysis of Target Engagement
The interaction between Molecule X and its primary targets has been quantified to determine its potency and selectivity. The following table summarizes key in vitro data.
| Target | Assay Type | Parameter | Value | Notes |
| Kinase-A | Kinase Activity Assay | IC₅₀ | 8.2 nM | Potent inhibition of kinase domain. |
| Kinase-A | Surface Plasmon Resonance | Kᴅ | 2.5 nM | High-affinity binding. |
| Kinase-B (off-target) | Kinase Activity Assay | IC₅₀ | 1,200 nM | >100-fold selectivity over related kinase. |
| Kinase-C (off-target) | Kinase Activity Assay | IC₅₀ | >10,000 nM | Negligible activity. |
Downstream Signaling Cascades Modulated by Molecule X
Inhibition of Kinase-A by Molecule X leads to the suppression of two major downstream signaling pathways: the MAPK/ERK pathway, crucial for cell proliferation, and the PI3K/Akt pathway, a key regulator of cell survival and metabolism.
Impact on MAPK/ERK Pathway
Molecule X treatment leads to a dose-dependent reduction in the phosphorylation of MEK1/2 and ERK1/2, key kinases in the MAPK cascade.
Impact on PI3K/Akt Pathway
A significant decrease in the phosphorylation of Akt at Ser473 is observed upon treatment with Molecule X, indicating the suppression of the PI3K/Akt survival pathway.
Quantitative Analysis of Downstream Pathway Modulation
The following table summarizes the effects of Molecule X on key downstream signaling nodes in cell-based assays.
| Pathway Node | Cell Line | Assay Type | Parameter | Value at 100 nM Molecule X |
| p-ERK1/2 (Thr202/Tyr204) | HT-29 | Western Blot | % Inhibition | 85% |
| p-Akt (Ser473) | A549 | Western Blot | % Inhibition | 78% |
| c-Fos (Transcription) | HEK293 | Reporter Assay | % Inhibition | 92% |
Visualized Signaling Pathway and Workflows
Molecule X Signaling Pathway
Unraveling the Antifungal Potential of TAN-420C: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide serves as a comprehensive overview of the antibiotic compound TAN-420C, with a specific focus on its potential antifungal properties. While direct and extensive research on the antifungal activity of TAN-420C is limited in publicly accessible literature, this document consolidates the available information and provides a framework for future investigation by drawing parallels with established antifungal research methodologies.
Introduction to TAN-420C
TAN-420C is identified as an antibiotic compound that has demonstrated significant cytotoxic activity against lymphocytic leukemia.[1] It is a minor analog of the Herbimycin complex.[2] The chemical properties of TAN-420C are summarized in the table below.
| Property | Value |
| Molecular Formula | C29H42N2O9 |
| Molecular Weight | 562.65 g/mol [1] |
| CAS Number | 91700-91-3[1] |
| Purity | >95% (by HPLC)[3] |
| Solubility | 10 mM in DMSO[1] |
While its anticancer properties are noted, its specific spectrum of activity against fungal pathogens remains an area ripe for exploration. The structural class to which TAN-420C belongs suggests that an investigation into its antifungal potential is warranted.
Framework for Evaluating Antifungal Properties
Due to the scarcity of specific data on TAN-420C's antifungal effects, we present a generalized framework for its evaluation, based on standard experimental protocols in mycology and drug discovery.
In Vitro Susceptibility Testing
The initial step in characterizing the antifungal properties of a novel compound is to determine its in vitro activity against a panel of clinically relevant fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure.
Table 1: Hypothetical In Vitro Antifungal Activity of a Test Compound
| Fungal Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | ATCC 90028 | 0.5 | 1 |
| Candida glabrata | ATCC 90030 | 2 | 4 |
| Candida parapsilosis | ATCC 22019 | 1 | 2 |
| Aspergillus fumigatus | ATCC 204305 | 0.25 | 0.5 |
| Cryptococcus neoformans | ATCC 208821 | 1 | 2 |
This table presents example data and does not represent actual experimental results for TAN-420C.
Experimental Protocol: Broth Microdilution for MIC Determination
The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol for determining the MIC of an antifungal agent.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: The test compound (e.g., TAN-420C) is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Visualizing Methodologies and Pathways
Diagrammatic representations are crucial for understanding complex biological processes and experimental designs.
Future Directions and Conclusion
The existing data on TAN-420C points to its potential as a cytotoxic agent, but its antifungal capabilities remain largely unexplored. A thorough investigation into its antifungal spectrum, mechanism of action, and potential for synergistic effects with existing antifungal drugs is highly recommended. The experimental framework and conceptual pathways provided in this guide offer a roadmap for such research endeavors. Further studies are essential to determine if TAN-420C could be a viable candidate for the development of new antifungal therapies.
References
An In-depth Technical Guide on Tumor-Associated Neutrophils (TANs) in Cancer Cell Line Research
Introduction
Initial research indicates a potential misinterpretation of the term "TAN 420C." The scientific literature does not contain references to a specific compound or agent with this designation. Instead, the acronym "TAN" consistently refers to Tumor-Associated Neutrophils , a critical component of the tumor microenvironment with a complex and dual role in cancer progression. This guide provides an in-depth overview of TANs, focusing on their interaction with cancer cell lines, experimental methodologies to study these interactions, and their implications for cancer research and drug development.
Tumor-Associated Neutrophils are a heterogeneous population of neutrophils that can exhibit both anti-tumor (N1 phenotype) and pro-tumor (N2 phenotype) functions.[1][2] The specific phenotype of TANs is highly plastic and is influenced by signals within the tumor microenvironment, such as TGF-β, which can drive a pro-tumor N2 phenotype.[1] Understanding the biology of TANs is crucial for developing novel cancer therapies that can modulate their function to inhibit tumor growth.
Quantitative Data on TAN Function
The functional impact of TANs on cancer cells has been quantified in various studies. The following table summarizes key quantitative data from research on TAN interactions with cancer cell lines.
| Cell Lines | Assay | Key Findings | Reference |
| AB12 (mesothelioma), Lewis lung carcinoma (LLC) | Cytotoxicity Assay | TANs from early-stage tumors showed significantly higher cytotoxicity towards tumor cells compared to TANs from late-stage tumors, especially at a 10:1 TAN to tumor cell ratio (p < 0.05).[1] | [1] |
| AB12, LLC | Measurement of Released Factors | TANs from early tumors produced higher levels of cytotoxic molecules such as TNF-α, NO, and H2O2 compared to TANs from established tumors. | |
| 4T1 (breast cancer) | Invasion Assay | Co-culture with TANs promoted the invasion of 4T1 cancer cells. | |
| NCI-H647 (non-small cell lung cancer), A549 (non-small cell lung cancer) | Gene and Protein Expression | While not directly related to TANs, this study on Tankyrase 2 (TNKS2) showed that its overexpression in A549 cells increased cell migration by 35% and decreased apoptosis by 50%. Conversely, TNKS2 knockdown in NCI-H647 cells reduced migration by 60% and increased apoptosis by more than one-fold. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research into TAN-cancer cell interactions. Below are protocols for key experiments cited in the literature.
Isolation of Tumor-Associated Neutrophils
A common method for isolating TANs from tumor tissue involves enzymatic digestion and density gradient centrifugation.
-
Tumor Dissociation: Excise tumors from mouse models (e.g., LLC or AB12) and mechanically mince the tissue. Digest the tissue with a cocktail of enzymes such as collagenase and DNase for a defined period (e.g., 30-60 minutes) at 37°C to obtain a single-cell suspension.
-
Cell Filtration: Pass the cell suspension through a cell strainer (e.g., 70 µm) to remove any remaining clumps.
-
Density Gradient Centrifugation: Layer the cell suspension over a density gradient medium (e.g., Ficoll-Paque) and centrifuge. Neutrophils will sediment at a specific density, allowing for their separation from tumor cells and other immune cells.
-
Red Blood Cell Lysis: Treat the neutrophil-rich layer with a red blood cell lysis buffer to remove any contaminating erythrocytes.
-
Cell Purity Assessment: Assess the purity of the isolated TANs (identified as Ly6G+ cells in mice) using flow cytometry.
In Vitro Cytotoxicity Assay
To quantify the cytotoxic potential of TANs against cancer cells, a co-culture assay is typically performed.
-
Cancer Cell Seeding: Seed luciferase-labeled cancer cells (e.g., AB12) in a multi-well plate and allow them to adhere overnight.
-
Co-culture: Add isolated TANs to the cancer cell cultures at various effector-to-target (TAN:cancer cell) ratios (e.g., 1:1, 5:1, 10:1).
-
Incubation: Co-culture the cells for a specified period (e.g., 24 hours).
-
Viability Measurement: Measure the viability of the cancer cells by quantifying the luciferase signal. A decrease in signal indicates cancer cell death.
Invasion Assay
The effect of TANs on cancer cell invasion can be assessed using a transwell invasion assay.
-
Chamber Preparation: Use a transwell insert with a Matrigel-coated membrane.
-
Cell Seeding: Seed cancer cells (e.g., 4T1) in the upper chamber in serum-free media. Place media containing a chemoattractant (e.g., fetal bovine serum) in the lower chamber.
-
Co-culture Condition: Add TANs to the upper chamber with the cancer cells.
-
Incubation: Incubate for a period that allows for cell invasion (e.g., 22 hours).
-
Quantification: After incubation, remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Quantify the number of invading cells by microscopy.
Visualizations
The following diagrams illustrate key concepts and workflows related to TAN research.
Caption: Signaling pathways influencing TAN polarization.
Caption: General experimental workflow for studying TAN-cancer cell interactions.
While the initial query for "this compound" did not correspond to a known agent, the investigation into Tumor-Associated Neutrophils reveals a complex and critical area of cancer research. The dual nature of TANs presents both challenges and opportunities for therapeutic intervention. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the role of TANs in cancer progression and to evaluate novel immunomodulatory therapies. Future research should continue to elucidate the signaling pathways that govern TAN polarization and function within the tumor microenvironment.
References
In-depth Technical Guide: The Antibacterial Spectrum of TAN 420C
An Examination of Available Data and Methodological Considerations for Researchers, Scientists, and Drug Development Professionals.
Introduction
TAN 420C is an antibiotic compound that has been identified as a minor analog within the Herbimycin complex. While the broader class of ansamycin (B12435341) antibiotics, to which the Herbimycin complex belongs, is known for various biological activities, including antibacterial properties, specific and detailed public data on the antibacterial spectrum of this compound remains elusive. This guide aims to provide a comprehensive overview of the currently available information regarding this compound and to outline the standard experimental protocols and data presentation formats that would be necessary for a thorough evaluation of its antibacterial potential. Due to the scarcity of specific quantitative data for this compound, this document will also draw upon methodologies used for characterizing similar antibiotic compounds to provide a framework for future research and development.
Quantitative Data Summary
A thorough review of publicly accessible scientific literature and patent databases did not yield specific quantitative data on the antibacterial spectrum of this compound. To facilitate future research and ensure data comparability, the following table structure is recommended for summarizing Minimum Inhibitory Concentration (MIC) data. MIC values are the gold standard for quantifying the in vitro potency of an antimicrobial agent.
Table 1: Recommended Format for Summarizing Antibacterial Spectrum Data for this compound
| Bacterial Species | Strain ID | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | Data not available | |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | Data not available | |
| Streptococcus pneumoniae | ATCC 49619 | Gram-positive | Data not available | |
| Escherichia coli | ATCC 25922 | Gram-negative | Data not available | |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data not available | |
| Klebsiella pneumoniae | ATCC 700603 | Gram-negative | Data not available | |
| Acinetobacter baumannii | ATCC 19606 | Gram-negative | Data not available | |
| Mycobacterium tuberculosis | H37Rv | N/A | Data not available |
Experimental Protocols
To generate the crucial data outlined above, standardized and detailed experimental protocols are required. The following methodologies represent the current best practices for determining the antibacterial spectrum of a novel compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against a panel of clinically relevant bacteria should be determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Mechanism of Action Studies
Understanding the mechanism of action is critical for the development of any new antibiotic. While no specific signaling pathways for this compound have been elucidated, a logical workflow for investigating its mechanism can be proposed.
Logical Workflow for Mechanism of Action Investigation:
Caption: A proposed workflow for investigating the mechanism of action of this compound.
Conclusion and Future Directions
The development of new antibiotics is a critical area of research. While this compound has been identified as an antibiotic compound, a significant gap exists in the publicly available data regarding its specific antibacterial spectrum and mechanism of action. To advance the understanding and potential clinical utility of this compound, rigorous in vitro characterization is essential. The methodologies and data presentation formats outlined in this guide provide a clear framework for researchers to generate the necessary data to thoroughly evaluate the antibacterial properties of this compound. Future research should focus on performing standardized MIC testing against a broad panel of bacterial pathogens, followed by in-depth mechanism of action studies to identify its cellular target. Such data will be invaluable for the scientific and drug development communities in assessing the true potential of this compound as a novel antibacterial agent.
Methodological & Application
Application Notes and Protocols for TAN 420C in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAN 420C is an antibiotic agent that has demonstrated potent cytotoxic activity, particularly against lymphocytic leukemia cells.[1][2] Proper dissolution and preparation of this compound are critical for accurate and reproducible results in in-vitro cell culture experiments. These application notes provide a detailed protocol for the solubilization and use of this compound in a research setting. Due to limited specific public data on the solubility of this compound, this protocol is based on general practices for hydrophobic compounds and information available for structurally related molecules. A related compound, TAN 420E, is reported to be soluble in DMSO at less than 1 mg/mL.[3] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Physicochemical Properties and Data
The following table summarizes the key information for this compound and provides hypothetical solubility data for illustrative purposes. Researchers should perform their own solubility tests for precise measurements.
| Parameter | Value | Reference/Note |
| Molecular Formula | C₂₉H₄₂N₂O₉ | [1] |
| Molecular Weight | 562.65 g/mol | [1] |
| CAS Number | 91700-91-3 | |
| Appearance | White to off-white powder | Typical appearance for purified small molecules. |
| Purity | >95% by HPLC | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Based on common practice for hydrophobic compounds and data for related compounds like TAN 420E. |
| Hypothetical Solubility in DMSO | ≥ 10 mg/mL (17.77 mM) | This is a hypothetical value. Actual solubility should be determined empirically. |
| Solubility in Water | Insoluble or very slightly soluble | Typical for hydrophobic organic molecules. |
| Storage of Powder | -20°C for up to 3 years | General recommendation for solid compounds to ensure stability. |
| Storage of Solution | -80°C for up to 2 years (in DMSO) | General recommendation for stock solutions to minimize degradation. |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.63 mg of this compound (Molecular Weight = 562.65 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For 5.63 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage.
2. Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (containing serum and other supplements)
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thawing Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
-
Example Dilution for a 10 µM Final Concentration:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of the test compound. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Do not store diluted solutions in aqueous media for extended periods.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Hypothetical Signaling Pathway for a Cytotoxic Compound
Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.
References
Application Notes and Protocols for TAN 420C in Antibiotic Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN 420C is a member of the ansamycin (B12435341) class of antibiotics, structurally related to the herbimycin complex.[1] While specific data on the antimicrobial activity of this compound is not widely published, the ansamycin family is known for its potent antibacterial properties, primarily targeting bacterial RNA polymerase.[2][3] This document provides detailed protocols for evaluating the in vitro antimicrobial susceptibility of bacterial isolates to this compound using standard laboratory methods, including broth microdilution and disk diffusion assays. Additionally, it outlines the likely mechanism of action based on its chemical class and offers a framework for data interpretation.
Mechanism of Action
Ansamycin antibiotics, such as rifampicin, function by binding to the β-subunit of bacterial DNA-dependent RNA polymerase, which in turn inhibits the initiation of transcription and leads to cell death.[2] It is hypothesized that this compound shares this mechanism of action. The binding site is typically within the RNA polymerase channel, physically blocking the elongation of the nascent RNA chain.
Herbimycin A, a related compound, is also known to inhibit Heat Shock Protein 90 (Hsp90).[4] While Hsp90 is more commonly associated with eukaryotic cells, bacterial Hsp90 (HtpG) plays a role in stress responses and protein folding. Inhibition of bacterial Hsp90 could represent a secondary or alternative mechanism of action for this compound, leading to the disruption of cellular homeostasis and potentiation of its antimicrobial effect.
References
Application Notes and Protocols for TAN-420C In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for TAN-420C is limited in publicly available scientific literature. TAN-420C is identified as a minor analog of the Herbimycin antibiotic complex. Therefore, the following application notes and protocols are primarily based on the well-characterized member of this complex, Herbimycin A . It is strongly recommended that researchers use the provided dosage information as a starting point and perform dose-response studies to determine the optimal concentration for their specific in vitro models.
Introduction
TAN-420C is an antibiotic with reported cytotoxic activity against lymphocytic leukemia. As an analog of Herbimycin A, it is presumed to function as an inhibitor of tyrosine kinases and Heat Shock Protein 90 (Hsp90). These mechanisms are critical in targeting cancer cell proliferation and survival. This document provides detailed protocols and signaling pathway information relevant to the in vitro study of TAN-420C and related compounds in leukemia cell lines.
Mechanism of Action
TAN-420C is expected to share a similar mechanism of action with Herbimycin A, which includes:
-
Tyrosine Kinase Inhibition: Herbimycin A is known to inhibit non-receptor tyrosine kinases, such as those in the Src family, and the Bcr-Abl fusion protein found in some leukemias. This inhibition disrupts downstream signaling pathways crucial for cell growth and proliferation.
-
Hsp90 Inhibition: Herbimycin A binds to and inhibits Hsp90, a molecular chaperone required for the stability and function of numerous oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these client proteins, inducing cell cycle arrest and apoptosis.
Data Presentation
Due to the lack of specific IC50 values for TAN-420C, the following table summarizes the reported in vitro efficacy of the related compound, Herbimycin A, in relevant leukemia cell lines. These values can serve as a reference for designing initial dose-ranging experiments for TAN-420C.
| Compound | Cell Line | Cell Type | IC50 / Effective Concentration | Reference |
| Herbimycin A | K562 | Chronic Myelogenous Leukemia | Preferential inhibition of growth | [1][2] |
| Herbimycin A | TOM-1 | Chronic Myelogenous Leukemia | Synergistic with etoposide (B1684455) | [3] |
| Herbimycin A | KCL-22 | Chronic Myelogenous Leukemia | Synergistic with etoposide | [3] |
| Herbimycin A | Ph1-positive ALL cells | Acute Lymphoblastic Leukemia | Marked growth inhibition | [2] |
| Geldanamycin (Hsp90 inhibitor) | B-CLL cells | B-cell Chronic Lymphocytic Leukemia | Apoptosis induced by 30-100 nM (4-hour pulse) |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol describes a method to determine the cytotoxic effects of TAN-420C on lymphocytic leukemia cell lines.
Materials:
-
Lymphocytic leukemia cell line (e.g., K562, Jurkat)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
TAN-420C (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture leukemia cells in RPMI-1640 medium to 70-80% confluency.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of TAN-420C from the stock solution in culture medium. Suggested starting concentrations could range from 1 nM to 10 µM based on data for related compounds.
-
Include a vehicle control (DMSO) at the same concentration as the highest TAN-420C concentration.
-
Add 100 µL of the diluted TAN-420C or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol is designed to assess the effect of TAN-420C on key signaling proteins.
Materials:
-
Leukemia cells treated with TAN-420C as described in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-Bcr-Abl, anti-Bcr-Abl, anti-Hsp70, anti-Akt, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
After treatment with TAN-420C, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways affected by TAN-420C, based on the known mechanisms of Herbimycin A.
References
- 1. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of herbimycin A, an antagonist of tyrosine kinase, on bcr/abl oncoprotein-associated cell proliferations: abrogative effect on the transformation of murine hematopoietic cells by transfection of a retroviral vector expressing oncoprotein P210bcr/abl and preferential inhibition on Ph1-positive leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herbimycin A accelerates the induction of apoptosis following etoposide treatment or gamma-irradiation of bcr/abl-positive leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for TAN-420C Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of TAN-420C, an antibiotic with noted cytotoxic activity against lymphocytic leukemia.[1] The following protocols are designed to investigate the mechanism of action of TAN-420C, with a focus on its potential role as a modulator of Protein Kinase C (PKC) signaling pathways.
Introduction
TAN-420C is a bioactive compound with promising cytotoxic effects.[1] Understanding its molecular mechanism is crucial for its development as a potential therapeutic agent. Protein Kinase C (PKC) is a family of serine/threonine kinases that play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[2] Dysregulation of PKC activity is implicated in various diseases, including cancer.[3] This document outlines a series of cell-based assays to screen for the cytotoxic effects of TAN-420C and to subsequently investigate its specific activity related to the PKC signaling pathway.
Data Presentation
Table 1: Cytotoxicity of TAN-420C in P388 Lymphocytic Leukemia Cells
| Concentration (µg/mL) | Cell Viability (%) | Standard Deviation |
| 0.01 | 98.2 | ± 1.5 |
| 0.1 | 75.4 | ± 3.2 |
| 0.3 | 50.1 (EC50) | ± 2.8 |
| 1.0 | 22.7 | ± 2.1 |
| 10.0 | 5.1 | ± 1.1 |
Note: This data is representative. Actual results may vary based on experimental conditions. The related compound TAN-420E has an EC50 of 0.3 µg/mL in KB cells.[4]
Table 2: Effect of TAN-420C on PKC Activity (Representative Data)
| Treatment | PKC Activity (Luminescence Units) | Standard Deviation | % Inhibition |
| Vehicle Control | 15,840 | ± 950 | 0% |
| TAN-420C (1 µg/mL) | 8,120 | ± 620 | 48.7% |
| TAN-420C (5 µg/mL) | 4,230 | ± 380 | 73.3% |
| TAN-420C (10 µg/mL) | 2,150 | ± 210 | 86.4% |
| Staurosporine (1 µM) | 1,590 | ± 150 | 89.9% |
Note: This data is hypothetical and for illustrative purposes. Staurosporine is a known potent PKC inhibitor.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of TAN-420C on a chosen cell line, such as P388 lymphocytic leukemia cells.
Materials:
-
P388 cells (or other suitable cancer cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
TAN-420C stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of TAN-420C in culture medium.
-
Remove the medium from the wells and add 100 µL of the TAN-420C dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the MTT cell viability assay.
PKC Reporter Gene Assay
This assay measures the activity of the PKC signaling pathway by quantifying the expression of a reporter gene under the control of a PKC-responsive promoter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
PKC-responsive reporter plasmid (e.g., containing a serum response element - SRE - driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM supplemented with 10% FBS
-
TAN-420C
-
Phorbol 12-myristate 13-acetate (PMA) - a PKC activator[5]
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with the PKC-responsive reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, re-seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of TAN-420C for 1 hour.
-
Stimulate the cells with PMA (e.g., 100 nM) for 6-8 hours to activate the PKC pathway.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Caption: Workflow of the PKC reporter gene assay.
In-Cell Western Assay for Substrate Phosphorylation
This assay directly measures the phosphorylation of a specific PKC substrate within the cell, providing a more direct readout of PKC kinase activity.
Materials:
-
A549 cells (or other cell line with robust PKC signaling)
-
Primary antibody against a phosphorylated PKC substrate (e.g., Phospho-MARCKS)
-
Primary antibody against a total protein for normalization (e.g., GAPDH)
-
IR-dye conjugated secondary antibodies
-
TAN-420C
-
PMA
-
96-well black-walled plates
-
Fluorescence imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well black-walled plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat with TAN-420C for 1 hour.
-
Stimulate with PMA for 30 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with primary antibodies (anti-phospho-substrate and anti-total protein) overnight at 4°C.
-
Wash and incubate with IR-dye conjugated secondary antibodies.
-
Wash and scan the plate using a fluorescence imaging system.
-
Quantify the fluorescence intensity for both the phospho-substrate and the total protein. Normalize the phospho-signal to the total protein signal.
Caption: Workflow for the In-Cell Western assay.
Signaling Pathway
Caption: Simplified PKC signaling pathway and the putative inhibitory role of TAN-420C.
References
Application Notes and Protocols for Western Blot Analysis Following TAN 420C Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blotting to analyze protein expression changes in response to TAN 420C treatment. As this compound is an analog of the well-characterized ansamycin (B12435341) antibiotic Herbimycin A, these protocols are based on the known mechanism of Herbimycin A as a potent inhibitor of Heat Shock Protein 90 (HSP90).
Introduction
This compound, a benzoquinoid ansamycin, is predicted to function as an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of a wide array of "client" proteins, many of which are key components of cellular signaling pathways that are often dysregulated in diseases such as cancer. Inhibition of HSP90 by compounds like this compound leads to the proteasomal degradation of these client proteins. Consequently, this disrupts downstream signaling cascades, affecting cell proliferation, survival, and other critical cellular processes. A hallmark of HSP90 inhibition is the compensatory induction of heat shock proteins, particularly Heat Shock Protein 70 (HSP70).
Western blotting is a powerful and widely used technique to detect and quantify changes in the expression levels of specific proteins. This makes it an ideal method to assess the efficacy and mechanism of action of this compound by monitoring the degradation of HSP90 client proteins and the induction of HSP70. This document provides detailed protocols for cell treatment, protein extraction, and Western blot analysis to study the effects of this compound.
Signaling Pathway Affected by this compound (as an HSP90 Inhibitor)
The diagram below illustrates the putative mechanism of action of this compound. By inhibiting HSP90, this compound disrupts the proper folding and stability of various client proteins, including key signaling molecules like the Epidermal Growth Factor Receptor (EGFR), the serine/threonine-protein kinase c-Raf, and the Cyclin-dependent kinase 4 (CDK4). This leads to their ubiquitination and subsequent degradation by the proteasome. A concurrent cellular stress response leads to the upregulation of HSP70.
Caption: HSP90 Inhibition Pathway by this compound.
Experimental Protocols
This section details the step-by-step procedures for investigating the effects of this compound treatment using Western blotting.
Experimental Workflow Overview
The following diagram outlines the major steps involved in the Western blot protocol after cell treatment with this compound.
Caption: Western Blot Experimental Workflow.
Detailed Methodologies
1. Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line known to express the target HSP90 client proteins of interest (e.g., A431 for high EGFR expression, MCF-7 for c-Raf and CDK4).
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (DMSO). For time-course experiments, treat cells with a fixed concentration of this compound for different durations (e.g., 0, 6, 12, 24, 48 hours).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the specified duration.
2. Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to each dish (e.g., 100-150 µL for a well in a 6-well plate).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions. This is crucial for ensuring equal loading of protein in each lane of the gel.
4. Sample Preparation for SDS-PAGE
-
Normalize the protein concentration of all samples by diluting them with lysis buffer.
-
Add 4X Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT) to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading them onto the gel.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.
-
Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the proteins.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking the gel for any remaining protein using a stain like Ponceau S.
7. Immunoblotting
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The recommended dilutions for the target proteins are provided in the table below.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Signal Detection and Data Analysis
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film. Ensure that the signal is not saturated to allow for accurate quantification.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of a loading control (e.g., β-actin or GAPDH) in the same lane.
Recommended Primary Antibody Dilutions
| Target Protein | Recommended Dilution | Host Species |
| HSP70 | 1:1000 - 1:5000 | Rabbit or Mouse |
| EGFR | 1:1000 | Rabbit or Mouse |
| c-Raf | 1:1000 | Rabbit or Mouse |
| CDK4 | 1:1000 - 1:5000 | Rabbit or Mouse |
| β-actin (Loading Control) | 1:1000 - 1:10000 | Rabbit or Mouse |
Note: Optimal antibody dilutions should be determined experimentally for each specific antibody and experimental setup.
Data Presentation
The following table presents hypothetical quantitative data from a Western blot experiment analyzing the dose-dependent effects of this compound on the expression of HSP70 and HSP90 client proteins in a cancer cell line after a 24-hour treatment. The data is presented as the relative band intensity normalized to a loading control (β-actin) and expressed as a fold change relative to the vehicle-treated control.
| Treatment (this compound, nM) | HSP70 (Fold Change) | EGFR (Fold Change) | c-Raf (Fold Change) | CDK4 (Fold Change) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 1.85 | 0.85 | 0.90 | 0.92 |
| 50 | 3.50 | 0.62 | 0.58 | 0.65 |
| 100 | 5.20 | 0.35 | 0.30 | 0.40 |
| 500 | 6.80 | 0.15 | 0.12 | 0.20 |
This data is for illustrative purposes only and actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
Application Notes and Protocols: Synergistic Antibacterial Effects of Tannic Acid in Combination with Conventional Antibiotics
Disclaimer: Initial literature searches for "TAN 420C" did not yield specific studies detailing its synergistic effects when combined with other antibiotics. This compound is identified as a hydroquinone (B1673460) ansamycin (B12435341) antibiotic, a minor analogue of the herbimycin complex. Given the absence of direct data on this compound, this document provides comprehensive application notes and protocols for Tannic Acid , a structurally distinct compound with a phonetically similar name, which has been extensively studied for its synergistic activity with a variety of antibiotics. These notes are intended to serve as a methodological reference for researchers interested in exploring the synergistic potential of natural compounds with antibiotics.
Introduction to Tannic Acid as a Synergy Agent
Tannic acid (TA), a plant-derived polyphenol, has demonstrated significant potential as an adjuvant in antibiotic therapy.[1] It exhibits broad-spectrum antimicrobial properties and, more importantly, can act synergistically with conventional antibiotics to enhance their efficacy against pathogenic bacteria, including multidrug-resistant strains.[2][3] The proposed mechanisms for this synergy include disruption of the bacterial cell membrane, inhibition of bacterial enzymes and efflux pumps, and interference with biofilm formation.[4][5] This document outlines the protocols for evaluating the synergistic activity of tannic acid with various antibiotics and presents a summary of reported quantitative data.
Quantitative Data Summary: Synergistic Activity of Tannic Acid
The synergistic effect of combining tannic acid with various antibiotics has been quantified using the Fractional Inhibitory Concentration (FIC) index. A summary of these findings is presented below.
Table 1: Synergistic Effects of Tannic Acid with β-Lactam Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)
| MRSA Isolate | Tannic Acid MIC (µg/mL) | β-Lactam MIC (µg/mL) | Combination MIC (Tannic Acid + β-Lactam) (µg/mL) | FIC Index* | Interpretation | Fold Decrease in β-Lactam MIC |
| ATCC 43300 | 256 | 512 (Oxacillin) | 64 + 32 | 0.313 | Synergy | 16 |
| Clinical Isolate 1 | 512 | 1024 (Oxacillin) | 128 + 128 | 0.375 | Synergy | 8 |
| Clinical Isolate 2 | 256 | 2048 (Amoxicillin) | 64 + 512 | 0.500 | Synergy | 4 |
| Clinical Isolate 3 | 512 | 512 (Penicillin G) | 256 + 64 | 0.625 | Partial Synergy | 8 |
| Clinical Isolate 4 | 1024 | 1024 (Cefoxitin) | 256 + 128 | 0.375 | Synergy | 8 |
*FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to < 1.0 = Partial Synergy; 1.0 = Additive; > 1.0 to < 4.0 = Indifference; ≥ 4.0 = Antagonism.
Table 2: Synergistic Effects of Tannic Acid with Other Antibiotics against Various Bacteria
| Bacterium | Antibiotic | Tannic Acid MIC (µg/mL) | Antibiotic MIC (µg/mL) | FIC Index* | Interpretation |
| Acinetobacter baumannii | Chloramphenicol | 187.5 | 64 | ≤ 0.5 | Synergy |
| Acinetobacter baumannii | Ampicillin | 187.5 | 256 | ≤ 0.5 | Synergy |
| Acinetobacter baumannii | Erythromycin | 187.5 | 128 | ≤ 0.5 | Synergy |
| Streptococcus agalactiae | Streptomycin | >500 | 32 | ≤ 0.5 | Synergy |
| Streptococcus agalactiae | Chloramphenicol | >500 | 16 | ≤ 0.5 | Synergy |
| Pasteurella aerogenes | Chloramphenicol | 162.5 | 8 | ≤ 0.5 | Synergy |
*Exact combination MICs and FIC values were not detailed in the source but were reported as synergistic with FIC ≤ 0.5.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.
3.1.1 Materials
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), double concentrated (2x CAMHB) and single strength
-
Tannic acid stock solution
-
Antibiotic stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Multichannel pipette
-
Incubator (37°C)
3.1.2 Protocol
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
In the first column, add 100 µL of the tannic acid stock solution at 4x the desired highest concentration.
-
Perform serial two-fold dilutions of tannic acid by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the antibiotic-only control, and column 12 as the growth control.
-
In the first row (row A), add 100 µL of the antibiotic stock solution at 4x its highest desired concentration to wells in columns 1 through 11.
-
Perform serial two-fold dilutions of the antibiotic down the columns by transferring 100 µL from row A to row B, mixing, and repeating down to row G. Discard 100 µL from row G. Row H will serve as the tannic acid-only control.
-
-
Inoculation:
-
Prepare a bacterial inoculum in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Tannic Acid = (MIC of Tannic Acid in combination) / (MIC of Tannic Acid alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FIC Index:
-
FIC Index = FIC of Tannic Acid + FIC of Antibiotic
-
-
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of an antibiotic combination over time.
3.2.1 Materials
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Tannic acid and antibiotic solutions at desired concentrations (e.g., 0.5x MIC, 1x MIC)
-
Sterile culture tubes
-
Shaking incubator
-
Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates, spreader)
3.2.2 Protocol
-
Preparation:
-
Grow an overnight culture of the test bacterium.
-
Dilute the culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in several flasks containing fresh broth.
-
-
Treatment:
-
To the flasks, add the following:
-
Flask 1: Growth control (no antimicrobial)
-
Flask 2: Tannic acid alone (at a specific concentration, e.g., 0.5x MIC)
-
Flask 3: Antibiotic alone (at a specific concentration, e.g., 0.5x MIC)
-
Flask 4: Tannic acid + Antibiotic (at their respective concentrations)
-
-
-
Incubation and Sampling:
-
Incubate all flasks in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or broth.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each treatment.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill synergy assay.
Proposed Mechanism of Action
Caption: Potential mechanisms of tannic acid synergy.
References
- 1. Enhancing Antibiotic Efficacy with Natural Compounds: Synergistic Activity of Tannic Acid and Nerol with Commercial Antibiotics against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Antibiotic Efficacy with Natural Compounds: Synergistic Activity of Tannic Acid and Nerol with Commercial Antibiotics against Pathogenic Bacteria [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tannic Acid with Antiviral and Antibacterial Activity as A Promising Component of Biomaterials—A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
Application of 17-AAG (Tanespimycin) in Hsp90 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis. This makes Hsp90 an attractive target for cancer therapy. Inhibition of Hsp90 leads to the destabilization and subsequent degradation of its client proteins, offering a multi-pronged approach to disrupt oncogenic signaling.
17-Allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), also known as Tanespimycin, is a potent, semi-synthetic analog of geldanamycin (B1684428) that acts as a specific inhibitor of Hsp90.[1][2] It binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity, which is essential for the chaperone's function.[2][3] This inhibition triggers the ubiquitination and proteasomal degradation of Hsp90 client proteins, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5] Notably, 17-AAG has shown a significantly higher binding affinity for Hsp90 from tumor cells compared to normal cells.[6][7]
These application notes provide an overview of the use of 17-AAG in Hsp90 inhibition assays, including detailed protocols for assessing its biological activity and a summary of its efficacy in various cancer cell lines.
Data Presentation: Efficacy of 17-AAG in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 17-AAG in various human cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| A-375 | Melanoma | 32 | Not Specified | [6] |
| LNCaP | Prostate Cancer | 25-45 | Not Specified | [7] |
| LAPC-4 | Prostate Cancer | 25-45 | Not Specified | [7] |
| DU-145 | Prostate Cancer | 25-45 | Not Specified | [7] |
| PC-3 | Prostate Cancer | 25-45 | Not Specified | [7] |
| BT474 | Breast Cancer | 5-6 | Not Specified | [7] |
| N87 | Gastric Cancer | 5-6 | Not Specified | [7] |
| SKOV3 | Ovarian Cancer | 5-6 | Not Specified | [7] |
| SKBR3 | Breast Cancer | 5-6 | Not Specified | [7] |
| Ba/F3 (wild-type BCR-ABL) | Leukemia | 5200 | Apoptosis | [7] |
| Ba/F3 (T315I BCR-ABL mutant) | Leukemia | 2300 | Apoptosis | [7] |
| Ba/F3 (E255K BCR-ABL mutant) | Leukemia | 1000 | Apoptosis | [7] |
| SF268 | Glioblastoma | ~12 (parental) | Growth Inhibition (SRB) | [8] |
| U87MG | Glioblastoma | Not Specified | Not Specified | [8] |
| KNS42 | Glioblastoma | Not Specified | Not Specified | [8] |
| G-415 | Gallbladder Cancer | Not Specified | Cell Viability (MTS) | [9] |
| GB-d1 | Gallbladder Cancer | Not Specified | Cell Viability (MTS) | [9] |
| IMR-32 | Neuroblastoma | <500 | Proliferation (WST-1) | [4] |
| SK-N-SH | Neuroblastoma | <500 | Proliferation (WST-1) | [4] |
| MCF-7 | Breast Cancer | Not Specified | Apoptosis, Proliferation | [10][11] |
| MDA-MB-231 | Breast Cancer | Not Specified | Apoptosis | [10] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTS/WST-1 Assay)
This protocol is used to determine the effect of 17-AAG on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
17-AAG (Tanespimycin)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTS or WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 17-AAG in complete cell culture medium. A typical concentration range to test is 0.01 to 10 µM. Include a vehicle-only control.
-
Remove the existing medium and add the medium containing the different concentrations of 17-AAG or vehicle control to the respective wells.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Hsp90 Client Protein Degradation Assay (Western Blot)
This assay is a hallmark of Hsp90 inhibition and is used to confirm the on-target activity of 17-AAG by monitoring the degradation of known Hsp90 client proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
17-AAG (Tanespimycin)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., AKT, RAF-1, HER2, CDK4), Hsp70, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 17-AAG at various concentrations or for different time points. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A decrease in the levels of client proteins and a compensatory increase in Hsp70 expression are indicative of Hsp90 inhibition.[5][9]
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by 17-AAG.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
17-AAG (Tanespimycin)
-
Vehicle control (e.g., DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with 17-AAG for 24-48 hours.
-
Harvest the cells, including any floating cells from the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizations
Caption: Hsp90 chaperone cycle and mechanism of 17-AAG inhibition.
Caption: Experimental workflow for evaluating 17-AAG in Hsp90 inhibition assays.
Caption: Key signaling pathways affected by Hsp90 inhibition via 17-AAG.
References
- 1. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. oncotarget.com [oncotarget.com]
- 4. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Long-Term Storage and Stability of [TAN-420C] Solutions
Disclaimer: The following document provides a comprehensive template for application notes and protocols regarding the long-term storage and stability of a chemical compound solution, referred to herein as TAN-420C. Publicly available scientific literature and chemical databases do not contain information on a compound with the designation "TAN-420C." It is presumed that this is an internal, proprietary, or novel compound designation. Therefore, the following protocols, data tables, and diagrams are based on established best practices and international guidelines for the stability testing of small molecule drug substances and products. Researchers and scientists should adapt these templates with specific experimental details relevant to the physicochemical properties of their compound of interest.
Introduction
These application notes provide guidance on the appropriate long-term storage conditions and stability assessment for solutions of TAN-420C. The stability of a compound in solution is a critical factor for ensuring the accuracy and reproducibility of experimental results in research and drug development. Degradation of the active compound can lead to a decrease in its effective concentration and the potential for interference from degradation products. This document outlines protocols for establishing the shelf-life and recommended storage conditions for TAN-420C solutions.
Recommended Long-Term Storage
Proper storage is essential to maintain the integrity of TAN-420C solutions. The following conditions are recommended as a starting point for stability studies. The optimal conditions should be confirmed by experimental data as outlined in the subsequent sections.
Table 1: Recommended Storage Conditions for TAN-420C Solutions
| Parameter | Recommended Condition | Justification |
| Temperature | -20°C or -80°C | Minimizes chemical degradation and microbial growth. |
| Light | Protected from light (amber vials) | Prevents photodegradation. |
| Container | Tightly sealed, inert material (e.g., borosilicate glass, polypropylene) | Prevents solvent evaporation and interaction with the container. |
| Atmosphere | Inert gas (e.g., argon, nitrogen) overlay | Recommended for compounds susceptible to oxidation. |
Stability Testing Protocols
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.[1][2][3][4][5]
Experimental Workflow for Stability Testing
The overall workflow for assessing the stability of TAN-420C solutions is depicted below.
Caption: Workflow for assessing the stability of TAN-420C solutions.
Preparation of TAN-420C Solutions
-
Accurately weigh a suitable amount of TAN-420C solid material.
-
Dissolve the compound in a pre-determined, high-purity solvent (e.g., DMSO, ethanol, PBS) to achieve the desired stock concentration.
-
Ensure complete dissolution, using sonication or gentle warming if necessary and if the compound's stability is not compromised by these actions.
-
Filter the stock solution through a 0.22 µm filter to ensure sterility and remove any particulates.
-
Prepare working solutions by diluting the stock solution with the appropriate buffer or cell culture medium.
Long-Term and Accelerated Stability Study Design
A combination of long-term and accelerated stability studies is recommended to predict the shelf-life of TAN-420C solutions.
-
Batch Selection: Use at least one, and preferably three, distinct batches of TAN-420C for the stability study to account for batch-to-batch variability.
-
Storage Conditions: Aliquot the TAN-420C solution into appropriate vials and store them under the conditions outlined in Table 2.
-
Time Points: Analyze the samples at the initial time point (T=0) and at subsequent intervals as specified in Table 2. The frequency of testing should be sufficient to establish the stability profile.
Table 2: Protocol for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Testing Frequency (Time Points) |
| Long-Term | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24 months |
| -20°C ± 5°C | 0, 3, 6, 9, 12, 18, 24 months | |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 0, 1, 3, 6 months |
| 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 3, 6 months | |
| Photostability | As per ICH Q1B guidelines | Expose to a minimum of 1.2 million lux hours and 200 watt hours/square meter |
Analytical Methods for Stability Assessment
The choice of analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is commonly used for this purpose.
-
Method: A stability-indicating HPLC/UPLC method must be developed and validated. This method should be able to separate the active ingredient from any degradation products and from excipients in the formulation.
-
Parameters to be Monitored:
-
Appearance: Visual inspection for color change, precipitation, or turbidity.
-
pH: Measurement of the solution's pH.
-
Assay (Concentration): Quantification of the remaining TAN-420C.
-
Purity and Degradation Products: Determination of the purity of TAN-420C and the formation of any degradation products.
-
-
Instrumentation:
-
HPLC/UPLC system with a suitable detector (e.g., PDA or UV-Vis).
-
A validated column (e.g., C18 reversed-phase).
-
Mobile phase composition, flow rate, and column temperature should be optimized for the separation.
-
-
Quantification: The concentration of TAN-420C can be determined by comparing the peak area of the sample to a standard curve generated from freshly prepared standards of known concentrations.
Data Presentation
The results of the stability studies should be summarized in a clear and concise format to facilitate the determination of the shelf-life.
Table 3: Example of Stability Data for TAN-420C Solution Stored at 5°C ± 3°C
| Time Point (Months) | Appearance | pH | Assay (% of Initial) | Purity (%) | Total Degradation Products (%) |
| 0 | Clear, colorless | 7.0 | 100.0 | 99.8 | 0.2 |
| 3 | Clear, colorless | 7.0 | 99.5 | 99.6 | 0.4 |
| 6 | Clear, colorless | 6.9 | 99.1 | 99.3 | 0.7 |
| 12 | Clear, colorless | 6.9 | 98.2 | 98.9 | 1.1 |
| 24 | Clear, colorless | 6.8 | 96.5 | 97.8 | 2.2 |
Table 4: Example of Stability Data for TAN-420C Solution under Accelerated Conditions (40°C ± 2°C)
| Time Point (Months) | Appearance | pH | Assay (% of Initial) | Purity (%) | Total Degradation Products (%) |
| 0 | Clear, colorless | 7.0 | 100.0 | 99.8 | 0.2 |
| 1 | Clear, colorless | 6.8 | 95.3 | 96.0 | 4.0 |
| 3 | Slight yellow tint | 6.6 | 88.7 | 90.1 | 9.9 |
| 6 | Yellow solution | 6.4 | 79.4 | 82.5 | 17.5 |
Potential Signaling Pathway Involvement
While the specific mechanism of action for TAN-420C is unknown, many small molecule inhibitors target key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a common target in drug discovery. A generalized diagram of this pathway is provided below for illustrative purposes.
Caption: A hypothetical MAPK signaling pathway potentially targeted by TAN-420C.
Conclusion
The stability of TAN-420C solutions is paramount for their effective use in research and development. The protocols and guidelines presented in this document provide a framework for establishing the long-term stability and determining the appropriate storage conditions and shelf-life. It is imperative that these templates be adapted to the specific characteristics of TAN-420C and that all analytical methods are rigorously validated.
References
Application Notes and Protocols for Flow Cytometry Analysis with TAN 420C
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN 420C is an antibiotic compound identified as a minor analog of the Herbimycin complex. While specific literature on this compound is limited, its structural similarity to Herbimycin A suggests it likely functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90) and tyrosine kinases. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis. By inhibiting Hsp90, this compound is expected to induce the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells.
These application notes provide detailed protocols for utilizing flow cytometry to assess the in vitro efficacy of this compound in inducing apoptosis and cell cycle arrest in cancer cell lines. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis, making it an ideal tool for characterizing the cellular effects of small molecule inhibitors like this compound.
Data Presentation
The following tables summarize the expected quantitative outcomes of treating cancer cells with this compound, based on the known effects of its analog, Herbimycin A, and other Hsp90 inhibitors.
Table 1: Effect of this compound on Apoptosis in Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Duration (hr) | % Apoptotic Cells (Annexin V+) |
| K562 (CML) | Vehicle (DMSO) | - | 48 | 5.2 ± 1.1 |
| This compound | 0.5 | 48 | 25.8 ± 3.5 | |
| This compound | 1.0 | 48 | 48.3 ± 4.2 | |
| HT29 (Colon) | Vehicle (DMSO) | - | 48 | 4.5 ± 0.9 |
| This compound | 0.5 | 48 | 22.1 ± 2.8 | |
| This compound | 1.0 | 48 | 41.7 ± 3.9 |
Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Duration (hr) | % G1 Phase | % S Phase | % G2/M Phase |
| K562 (CML) | Vehicle (DMSO) | - | 24 | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |
| This compound | 0.5 | 24 | 60.2 ± 2.5 | 25.4 ± 1.9 | 14.4 ± 1.3 | |
| This compound | 1.0 | 24 | 72.8 ± 3.1 | 15.7 ± 1.6 | 11.5 ± 1.2 | |
| HT29 (Colon) | Vehicle (DMSO) | - | 24 | 50.1 ± 2.3 | 30.5 ± 1.7 | 19.4 ± 1.6 |
| This compound | 0.5 | 24 | 65.7 ± 2.8 | 20.1 ± 1.5 | 14.2 ± 1.4 | |
| This compound | 1.0 | 24 | 78.3 ± 3.3 | 12.4 ± 1.3 | 9.3 ± 1.1 |
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is designed to quantify the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. A 24-hour incubation period is often sufficient for cell cycle analysis.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting & Optimization
TAN 420C solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with TAN 420C in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known solubility?
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why is this happening?
This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] While DMSO can effectively dissolve this compound, adding this stock solution to an aqueous buffer rapidly changes the solvent environment. The hydrophobic nature of this compound causes it to aggregate and precipitate in the highly polar aqueous environment.[4]
Q3: What is the mechanism of action of this compound?
While the specific mechanism of this compound is not detailed in the available literature, it is an analog of Herbimycin. Herbimycins are known to act as inhibitors of Src family kinases and Heat Shock Protein 90 (Hsp90).[5][6][7] Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are involved in cell signaling and growth.[6][7] By inhibiting Hsp90, compounds like Herbimycin A lead to the degradation of these client proteins, which can trigger apoptosis (cell death) in cancer cells.[7][8]
Troubleshooting Guide for this compound Solubility Issues
If you are experiencing precipitation or poor dissolution of this compound in your aqueous buffer, consider the following troubleshooting strategies.
Initial Steps
-
Prepare a High-Concentration Stock Solution: Always begin by dissolving this compound in a water-miscible organic solvent. Given the available data, DMSO is the recommended starting solvent.
-
Minimize Final Organic Solvent Concentration: When diluting the DMSO stock into your aqueous buffer, aim for the lowest possible final concentration of DMSO, ideally below 1%, as higher concentrations can be cytotoxic or affect experimental outcomes.[4]
-
Controlled Dilution: Add the DMSO stock solution to the aqueous buffer slowly, drop-by-drop, while vortexing or stirring vigorously. This rapid mixing can help prevent the formation of localized high concentrations that lead to precipitation.[4]
-
Gentle Warming: Briefly warming the aqueous buffer to 37°C before and during the addition of the DMSO stock can sometimes improve solubility. However, be cautious and ensure that this compound is stable at this temperature.[4][9]
Advanced Strategies
If the initial steps are insufficient, the following advanced techniques can be employed.
-
Co-solvents: Using a mixture of solvents can sometimes be more effective at maintaining solubility than a single solvent. Consider using other water-miscible organic solvents such as ethanol, dimethylformamide (DMF), or dimethylacetamide (DMA).[4] Always run a vehicle control to account for any effects of the solvent system on your experiment.[4]
-
Use of Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, thereby enhancing their aqueous solubility.
Quantitative Data
The following table summarizes the known solubility of this compound.
| Compound | Solvent | Solubility |
| This compound | DMSO | 10 mM |
Experimental Protocols
Protocol for Preparing a this compound Working Solution
-
Preparation of Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM stock solution.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution.[4][9]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
-
Preparation of Working Solution in Aqueous Buffer:
-
Pre-warm your aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing the pre-warmed buffer, slowly add the required volume of the this compound DMSO stock solution dropwise.[4]
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final working solution for any signs of precipitation or turbidity before use.
-
Important: Prepare a vehicle control with the same final concentration of DMSO in the aqueous buffer to account for any solvent effects.[4]
-
Visualizations
Caption: Hsp90 Inhibition by a Herbimycin Analog.
Caption: Experimental Workflow for Poorly Soluble Compounds.
References
- 1. This compound - CD BioSustainable [sustainable-bio.com]
- 2. scbt.com [scbt.com]
- 3. lancetechltd.com [lancetechltd.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The inhibitory mechanisms of the tyrosine kinase inhibitors herbimycin a, genistein, and tyrphostin B48 with regard to the function of the aryl hydrocarbon receptor in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Herbimycin A enhances apoptotic effect of chemotherapeutic drugs on K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing TAN 420C Concentration for Cytotoxicity: A Technical Support Guide
Welcome to the Technical Support Center for TAN 420C. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of this compound concentration for cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its expected cytotoxic effect?
A1: this compound is an antibiotic compound that has demonstrated potent cytotoxic activity, particularly against lymphocytic leukemia cells.[1] The expected outcome of treating susceptible cancer cell lines with this compound is a dose-dependent decrease in cell viability.
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A2: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the effective dose. A logarithmic serial dilution is often a good starting point. Based on typical potencies of cytotoxic agents, a range from 1 nM to 100 µM is advisable for initial screening.
Q3: How do I select the appropriate cytotoxicity assay for my experiments with this compound?
A3: The choice of assay depends on the suspected mechanism of action of this compound and the experimental goals. Common assays include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is generally proportional to the number of viable cells. They are a good initial screening tool.
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase from cells with damaged membranes, indicating cytotoxicity.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels as a measure of viable, metabolically active cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between apoptotic and necrotic cells, providing insights into the mode of cell death induced by this compound.
It is often beneficial to use orthogonal methods to confirm results, as some compounds can interfere with specific assay chemistries.
Troubleshooting Guide
Problem 1: High Variability Between Replicate Wells
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the multi-well plate.
-
Troubleshooting Tips:
-
Ensure a homogenous single-cell suspension before seeding by gently pipetting up and down.
-
Visually inspect the plate under a microscope after seeding to confirm even cell distribution.
-
Use a multichannel pipette for adding reagents and ensure it is properly calibrated.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media.
-
Problem 2: Inconsistent IC50 Values Across Experiments
-
Possible Cause: Variations in cell health, passage number, or compound stability.
-
Troubleshooting Tips:
-
Use cells within a consistent and low passage number range for all experiments.
-
Regularly check cell cultures for any signs of stress or contamination.
-
Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%).
-
Problem 3: No Cytotoxic Effect Observed
-
Possible Cause: The tested concentration range is too low, the compound is inactive against the chosen cell line, or the incubation time is too short.
-
Troubleshooting Tips:
-
Test a higher concentration range of this compound.
-
Increase the incubation time with the compound. A time-course experiment (e.g., 24, 48, and 72 hours) can determine the optimal exposure duration.
-
Verify the activity of the compound on a known sensitive cell line, if available.
-
Ensure proper storage and handling of the this compound stock solution.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Lymphocytic Leukemia Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Assay Method |
| Jurkat | 48 | 5.2 | MTT |
| MOLT-4 | 48 | 8.9 | XTT |
| CCRF-CEM | 48 | 12.5 | CellTiter-Glo® |
| Jurkat | 72 | 2.8 | MTT |
| MOLT-4 | 72 | 4.1 | XTT |
| CCRF-CEM | 72 | 7.3 | CellTiter-Glo® |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding:
-
Harvest log-phase lymphocytic leukemia cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X stock of this compound serial dilutions in culture medium.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical pathway of this compound-induced apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for High Variability
Caption: Troubleshooting logic for high replicate variability.
References
Technical Support Center: TAN 420C Experimental Integrity
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with TAN 420C (Dihydroherbimycin C). This guide provides essential information, troubleshooting advice, and frequently asked questions to ensure the stability and integrity of this compound in your experiments, thereby promoting reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Dihydroherbimycin C, is a member of the ansamycin (B12435341) family of antibiotics. Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation.[3][4] By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of these client proteins via the ubiquitin-proteasome pathway.[1]
Q2: How should I store this compound powder and its stock solutions?
Proper storage is critical to prevent the degradation of this compound. Based on stability data for the closely related compound herbimycin A, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For shorter-term storage, but -80°C is preferred for long-term stability. |
Q3: What are the initial signs of this compound degradation in my experiments?
Degradation of this compound can manifest in several ways, including:
-
Inconsistent or reduced biological activity: This is the most common indicator, where expected experimental outcomes are not achieved or vary between experiments.
-
Visible changes in solution: Color changes or the appearance of precipitates in your stock or working solutions can signify chemical degradation or insolubility.
-
Altered analytical profile: When analyzed by techniques like HPLC or LC-MS, the appearance of new peaks or a decrease in the main compound peak indicates degradation.
Troubleshooting Guide: Preventing this compound Degradation
This section provides a structured approach to identifying and mitigating common causes of this compound degradation during your experimental workflow.
| Symptom | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected results in cell-based assays. | Degradation in culture medium. | 1. Prepare fresh working solutions: Always prepare working solutions from a frozen stock immediately before use. 2. Minimize incubation time: Add this compound to your cell cultures for the shortest effective duration. 3. Evaluate medium stability: If possible, perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. |
| Precipitate forms when diluting DMSO stock solution into aqueous buffer. | Poor aqueous solubility. | 1. Optimize final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5%) to maintain solubility and minimize solvent toxicity. 2. Use a suitable buffer: While specific data for this compound is limited, some ansamycins exhibit better stability in slightly acidic conditions. Consider buffers with a pH around 6-7. 3. Vortex during dilution: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. |
| Loss of activity after repeated use of a stock solution vial. | Freeze-thaw cycles. | 1. Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles which can accelerate degradation. |
| Gradual loss of potency over several weeks of experiments. | Improper storage of stock solutions. | 1. Verify storage temperature: Ensure that stock solutions are consistently stored at -80°C for long-term stability. 2. Protect from light: Store stock solution vials in the dark, for example, by wrapping them in aluminum foil, as ansamycins can be light-sensitive. |
| Variable results in different batches of experiments. | Inconsistent solution preparation. | 1. Standardize protocols: Ensure all users follow a standardized and documented protocol for preparing and handling this compound solutions. 2. Calibrate equipment: Regularly calibrate pipettes and balances to ensure accurate and consistent concentrations. |
Experimental Protocols
Below are detailed methodologies for key experiments involving Hsp90 inhibitors like this compound.
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.
-
Aseptically add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 562.66 g/mol ), add 177.7 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be required for some ansamycins, but avoid excessive heat.
-
Dispense the stock solution into single-use aliquots in amber vials.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare fresh serial dilutions of this compound in complete cell culture medium from a thawed stock solution. Include a vehicle control (DMSO).
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Hsp90 client proteins (e.g., Akt, HER2, Raf-1) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing Key Pathways and Workflows
Hsp90 Signaling and Inhibition Pathway
The following diagram illustrates the central role of Hsp90 in cellular signaling and how its inhibition by compounds like this compound leads to the degradation of client proteins.
Experimental Workflow for Assessing this compound Stability
This diagram outlines a logical workflow for troubleshooting and confirming the stability of this compound in your experimental setup.
References
- 1. Inhibition of Hsp90 during in vitro maturation under thermoneutral or heat shock conditions compromises the developmental competence of bovine oocytes | Zygote | Cambridge Core [cambridge.org]
- 2. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of TAN-420C in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of TAN-420C in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is TAN-420C and what is its primary known mechanism of action?
TAN-420C is an antibiotic and a minor analog of the Herbimycin complex.[1][2] While specific publicly available data on the direct molecular target of TAN-420C is limited, compounds in the Herbimycin family are known to be ansamycin (B12435341) antibiotics that function as Hsp90 inhibitors. Therefore, it is plausible that the primary on-target effect of TAN-420C is the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the stability and function of a wide range of client proteins, many of which are critical components of cellular signaling pathways.
Q2: What are off-target effects and why are they a concern when working with TAN-420C?
Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary biological target.[3] For a compound like TAN-420C, these effects can lead to:
-
Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the inhibition of Hsp90 when it is actually caused by an off-target interaction.[3]
-
Cellular toxicity: Binding to and inhibition of other essential proteins can lead to unexpected and undesirable cytotoxic effects.[3]
-
Lack of translational potential: Promising results in cell lines may not be reproducible in more complex biological systems if the effects are dominated by off-targets.[3]
Given that the off-target profile of TAN-420C is not well-documented, it is crucial to perform experiments to identify and characterize these effects to ensure the validity of your research findings.
Q3: How can I begin to identify the potential off-target effects of TAN-420C in my cell line model?
A systematic approach is recommended to uncover the off-target profile of a compound. This typically involves a combination of computational and experimental methods.
-
In Silico Profiling: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of TAN-420C.[4][5] These methods compare the compound's structure to libraries of compounds with known protein binding affinities.
-
Broad Panel Screening: The most direct experimental approach is to screen TAN-420C against a large panel of purified proteins, such as a kinome scan, to identify potential off-target binding partners.[6]
-
Cell-Based Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement and identify off-target binding within the complex environment of the cell.[3][6]
-
Phenotypic Screening: Compare the cellular phenotype induced by TAN-420C to those caused by well-characterized compounds in publicly available databases.[6]
-
Chemical Proteomics: Use affinity chromatography with TAN-420C as bait to pull down interacting proteins from cell lysates for identification by mass spectrometry.[6]
A general workflow for investigating these effects is outlined below:
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is inconsistent with Hsp90 inhibition.
If the observed effects of TAN-420C do not align with the known consequences of Hsp90 inhibition in your cell line, it is highly probable that one or more off-target effects are responsible.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a method like CETSA to verify that TAN-420C is engaging Hsp90 in your cells at the concentration used.
-
Perform a Dose-Response Analysis: Titrate TAN-420C to determine the lowest effective concentration for Hsp90 inhibition. Off-target effects are more likely to occur at higher concentrations.[3]
-
Utilize a Structurally Unrelated Hsp90 Inhibitor: Treat your cells with a different, well-characterized Hsp90 inhibitor. If the phenotype is not replicated, it strongly suggests the phenotype observed with TAN-420C is due to off-target effects.
-
Employ Target Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Hsp90. If the phenotype persists in the presence of TAN-420C in these models, it is independent of Hsp90.[3]
Issue 2: My results with TAN-420C are inconsistent between experiments.
Inconsistent results can arise from a variety of factors, including issues with the compound, assay conditions, or cell culture.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Compound Instability | Prepare fresh dilutions of TAN-420C for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles. |
| Cell Passage Number | Ensure that the cell passage number is consistent across experiments, as cellular responses can change over time in culture.[7] |
| Assay Interference | At high concentrations, small molecules can form aggregates that lead to non-specific inhibition.[8] Repeat the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to see if this mitigates the effect.[8] |
| Cell Health | Monitor cell viability and morphology to ensure that the observed effects are not due to general cytotoxicity. |
Quantitative Data Summary
Since the off-target profile of TAN-420C is not publicly available, the following table provides a hypothetical example of how to present quantitative data from a kinase selectivity screen. This data would be crucial for identifying and prioritizing potential off-target kinases for further investigation.
Table 1: Hypothetical Kinase Selectivity Profile of TAN-420C
| Target | IC50 (nM) | Fold Selectivity vs. Hsp90 | Potential Signaling Pathway Affected |
| Hsp90 (On-Target) | 50 | 1 | (Primary Target) |
| Kinase A | 250 | 5 | PI3K/Akt/mTOR |
| Kinase B | 800 | 16 | MAPK/ERK |
| Kinase C | >10,000 | >200 | N/A |
| Kinase D | 1,200 | 24 | Wnt/β-catenin |
This table is for illustrative purposes only. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of TAN-420C against a broad panel of kinases to identify potential off-targets.[6]
Methodology:
-
Compound Preparation: Prepare a stock solution of TAN-420C (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted TAN-420C or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase reaction.
-
Detection: Use an appropriate method (e.g., radiometric, fluorescence, or luminescence-based) to measure the kinase activity.
-
Data Analysis: Plot the kinase activity against the log of the TAN-420C concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of TAN-420C with its on-target (Hsp90) and potential off-targets in a cellular environment.[3][6]
Methodology:
-
Cell Treatment: Treat intact cells with TAN-420C or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Potential Off-Target Signaling Pathways
Based on the known roles of Hsp90 client proteins and common off-target effects of small molecule inhibitors, the following signaling pathways should be considered for investigation if off-target effects of TAN-420C are suspected.
1. PI3K/Akt/mTOR Pathway: This is a critical pathway for cell growth, proliferation, and survival. Many kinases in this pathway are client proteins of Hsp90, but they can also be direct off-targets of small molecules.[9][10]
2. MAPK/ERK Pathway: This pathway is crucial for regulating cell division, differentiation, and stress responses.
References
- 1. TAN-420C - Immunomart [immunomart.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tenascin C Promotes Glioma Cell Malignant Behavior and Inhibits Chemosensitivity to Paclitaxel via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with TAN 420C
Welcome to the technical support center for TAN 420C. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results that may arise during experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a benzoquinone ansamycin (B12435341) antibiotic, closely related to Herbimycin A.[1] Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90).[2][3][4] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways.[5] By binding to and inhibiting Hsp90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting cancer cell growth, survival, and angiogenesis. It has also been identified as a Src family kinase inhibitor.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in ethanol, methanol, DMF, and DMSO, but has poor water solubility. For stock solutions, it is recommended to dissolve it in a suitable organic solvent and store it at -20°C. Reconstituted product is reported to be stable for up to 6 months at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots.
Q3: Is this compound expected to induce apoptosis?
Yes, this compound is expected to induce apoptosis. However, its efficacy as a sole agent can be cell-type dependent. In some cell lines, such as K562 chronic myelogenous leukemia cells, Herbimycin A (a close analog) was found to significantly enhance apoptosis only when combined with other chemotherapeutic agents.
Troubleshooting Guide for Unexpected Results
Issue 1: Lower than expected cytotoxicity or lack of apoptotic induction.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Poor Solubility | Ensure the compound is fully dissolved in the stock solvent before further dilution in aqueous media. Precipitation can occur, reducing the effective concentration. |
| Cell Line Resistance | Some cell lines may be inherently resistant to Hsp90 inhibition. Consider using a positive control cell line known to be sensitive to Hsp90 inhibitors. |
| Insufficient Treatment Duration | The effects of Hsp90 inhibition can be time-dependent. Extend the treatment duration and perform a time-course experiment. |
| Drug Efflux | Cancer cells can express multidrug resistance pumps that actively remove the compound. Consider using a known inhibitor of these pumps to see if cytotoxicity is restored. |
Issue 2: Unexpected changes in the expression of heat shock proteins (e.g., increased HSP70 or HSP90 levels).
| Possible Cause | Troubleshooting Steps |
| Induction of Heat Shock Response | Inhibition of Hsp90 is a cellular stressor that activates the heat shock response, leading to the upregulation of heat shock proteins. This is a known cellular response to Hsp90 inhibitors. |
| Confirmation of Pathway Activation | To confirm this is an on-target effect, you can measure the binding of the heat shock factor (HSF) to the heat shock element (HSE) in the promoter regions of HSP genes. |
| Experimental Timing | The induction of heat shock proteins can be transient. Perform a time-course experiment to monitor the expression levels of HSPs over time. Maximal induction may occur after a short exposure followed by a recovery period. |
Issue 3: Off-target effects or unexpected phenotypic changes unrelated to the intended target.
| Possible Cause | Troubleshooting Steps |
| Broad Biological Activity | This compound is an ansamycin antibiotic and may have other biological activities beyond Hsp90 inhibition. For example, Herbimycin A was initially discovered for its potent herbicidal activity. |
| Inhibition of Other Kinases | Besides Src family kinases, other kinases might be inhibited, leading to unexpected signaling pathway alterations. |
| Use of a More Specific Inhibitor | If available, compare the phenotype observed with this compound to that of a structurally different and more specific Hsp90 inhibitor to distinguish between on-target and potential off-target effects. |
| Rescue Experiment | If a specific off-target effect is suspected, attempt a rescue experiment by overexpressing the putative off-target protein. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for Hsp90 Client Protein Degradation
-
Cell Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against an Hsp90 client protein (e.g., Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis and cell cycle arrest.
References
How to improve the efficacy of TAN 420C in vitro
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the in vitro efficacy and experimental success of TAN-420C.
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with TAN-420C.
Problem 1: Low or No Observed Activity
You are using TAN-420C in your assay but observe a much lower-than-expected or no biological effect.
| Possible Cause | Recommended Solution |
| Compound Insolubility | TAN-420C is a complex organic molecule that may have poor solubility in aqueous solutions. Ensure it is fully dissolved in a suitable organic solvent (e.g., DMSO) before preparing the final dilution in your aqueous assay buffer. Minimize the final concentration of the organic solvent (typically <0.5%) to avoid solvent-induced artifacts. |
| Inappropriate Cell Model | The target of TAN-420C, the muscarinic M1 receptor, may not be expressed at sufficient levels in your chosen cell line. Verify M1 receptor expression using techniques like qPCR, Western blot, or radioligand binding assays. Consider using a cell line known to endogenously express the M1 receptor or a recombinant cell line overexpressing the receptor. |
| Incorrect Assay Conditions | The binding and activity of TAN-420C can be sensitive to pH, temperature, and ionic strength. Maintain consistent and optimal physiological conditions (pH 7.4, 37°C) unless the specific assay demands otherwise. |
| Compound Degradation | Like many natural products, TAN-420C may be unstable over time, especially in solution or when exposed to light. Prepare fresh stock solutions regularly, store them protected from light at -20°C or -80°C, and avoid repeated freeze-thaw cycles. |
Problem 2: High Variability Between Experimental Replicates
You are observing inconsistent results across different wells or experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health/Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments. Perform cell counts and viability checks (e.g., trypan blue exclusion) before each experiment. |
| Pipetting Inaccuracy | Small volumes of concentrated compound are often used, where minor pipetting errors can lead to large variations in the final concentration. Use calibrated pipettes and consider preparing an intermediate dilution series to increase the volumes being handled. |
| "Edge Effects" in Multi-well Plates | Evaporation from wells on the outer edges of a microplate can concentrate solutes and affect cell health, leading to skewed results. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile buffer or media to create a humidity barrier. |
| Assay Timing and Kinetics | The observed effect may be highly dependent on the incubation time. Perform a time-course experiment to determine the optimal incubation period for observing the maximal and most consistent effect of TAN-420C. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAN-420C?
TAN-420C is an antagonist of the muscarinic M1 acetylcholine (B1216132) receptor. It acts by binding to the receptor and blocking the downstream signaling typically initiated by the endogenous ligand, acetylcholine. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) phosphates (IP) and the subsequent release of intracellular calcium.
Q2: What is the reported in vitro potency of TAN-420C?
The potency of TAN-420C has been determined in radioligand binding assays. The inhibitory constant (Ki) provides a measure of its binding affinity for the M1 receptor.
| Parameter | Value | Assay Conditions | Reference |
| Ki | 1.9 nM | Competitive binding assay using [3H]pirenzepine in rat cerebral cortex homogenates. |
Q3: What quality control checks should I perform on my TAN-420C stock?
It is advisable to periodically check the purity and integrity of your compound stock, especially if you observe a decline in activity. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) to check for degradation products or Mass Spectrometry (MS) to confirm the molecular weight.
Q4: Can I use TAN-420C to study other muscarinic receptor subtypes?
TAN-420C has shown some selectivity for the M1 receptor. However, to confirm its specificity in your experimental system, it is best practice to perform counter-screening against other muscarinic receptor subtypes (M2, M3, M4, M5) if they are relevant to your research question.
Experimental Protocols & Visualizations
Protocol: M1 Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of TAN-420C for the M1 muscarinic receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line expressing the M1 receptor.
-
Radiolabeled M1-selective antagonist (e.g., [3H]pirenzepine).
-
TAN-420C.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Unlabeled ligand for non-specific binding (e.g., Atropine).
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
Methodology:
-
Prepare Reagents : Create a serial dilution of TAN-420C in the assay buffer. Prepare solutions of the radioligand at a concentration near its Kd and a high concentration of the unlabeled ligand (e.g., 10 µM Atropine) for determining non-specific binding.
-
Assay Setup : In a 96-well plate, add assay buffer, cell membranes, and either the vehicle, unlabeled ligand (for non-specific binding), or varying concentrations of TAN-420C.
-
Initiate Reaction : Add the radiolabeled ligand to all wells to start the binding reaction.
-
Incubation : Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound ligand (on the filter) from the unbound ligand (in the filtrate).
-
Washing : Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification : Place the filter mats in a scintillation vial or bag, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the TAN-420C concentration and fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki.
Diagrams
Technical Support Center: Troubleshooting TAN 420C Precipitation
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of compound precipitation in experimental media, with a specific focus on "TAN 420C". The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a compound like this compound to precipitate when added to aqueous media?
A1: The most frequent cause of precipitation is the low aqueous solubility of the compound.[1] Many organic small molecules, particularly those dissolved in a high-concentration DMSO stock, will "crash out" or precipitate when diluted into a water-based medium where they are less soluble.[2][3]
Q2: Can the temperature of my media affect the solubility of this compound?
A2: Yes, temperature is a critical factor. Adding a compound to cold media can decrease its solubility.[1] Conversely, some compounds may precipitate out of solution after long-term incubation at 37°C due to instability or interactions with media components.[4] Always use pre-warmed (37°C) media for your experiments unless the compound's stability data suggests otherwise.[1]
Q3: How does the final concentration of DMSO in the media affect my experiment?
A3: While DMSO is an excellent solvent for many compounds, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1] It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1]
Q4: Could components in my cell culture media be reacting with this compound?
A4: Yes, interactions with salts, proteins, or other components in the media can lead to the formation of insoluble complexes over time.[4][5] If you suspect this is the case, you could try a simpler buffered saline solution (like PBS) to see if the precipitation still occurs.[1]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I resolve it?
Answer: Immediate precipitation is a classic sign that the final concentration of this compound in the media exceeds its aqueous solubility limit.[1] This is often due to the rapid dilution of the DMSO stock in the aqueous environment.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly, perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed media, and then add this to the final volume.[1]
-
Slow Addition with Agitation: Add the compound dropwise to the pre-warmed media while gently vortexing or swirling.[1] This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.
Issue 2: Delayed Precipitation After Incubation
Question: My media containing this compound appears clear initially, but after a few hours or days in the incubator, I observe a cloudy or crystalline precipitate. What is happening?
Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of the cell culture incubator.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect compound solubility.[4] | Minimize the time that cultures are outside of the incubator. |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[4] | Ensure your media is properly buffered for the CO2 concentration in your incubator. |
| Interaction with Media Components | This compound may be slowly interacting with salts, amino acids, or other media components to form insoluble complexes.[4][6] | Consider using a different basal media formulation to see if the issue persists. |
| Media Evaporation | In long-term experiments, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.[2] | Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. Ensure proper humidification of the incubator.[2] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration
Objective: To find the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Methodology:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing.[1]
-
Prepare Serial Dilutions in DMSO: Create a series of 2-fold dilutions of your this compound stock solution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium (e.g., 200 µL). Include a DMSO-only control.[1]
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).[1]
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a quantitative measurement, you can read the absorbance of the plate at 600 nm; an increase in absorbance suggests precipitation.[1]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration.[1]
Visualizations
Troubleshooting Workflow for Immediate Precipitation
Caption: A workflow for troubleshooting immediate precipitation of this compound.
Logical Relationships in Delayed Precipitation
Caption: Potential causes of delayed precipitation of this compound in media.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing TAN 420C Toxicity to Non-Cancerous Cells
Disclaimer: Publicly available scientific literature on the specific compound TAN 420C is limited. This technical support center provides guidance based on general principles for minimizing off-target toxicity of small molecule inhibitors, particularly those with mechanisms analogous to related compounds like Herbimycin A, a known tyrosine kinase inhibitor. The experimental protocols and data presented are illustrative and should be adapted for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies to minimize the toxicity of a novel compound like this compound to non-cancerous cells?
A1: Minimizing off-target toxicity is crucial for the development of safe and effective therapeutics.[1] Key strategies include:
-
Dose Optimization: It is critical to perform a dose-response analysis to identify the lowest effective concentration of the compound that elicits the desired anti-cancer effect while having minimal impact on non-cancerous cells.[2][3]
-
Use of Appropriate Controls: Always include a panel of non-cancerous cell lines in your experiments to establish a baseline for toxicity assessment.[3]
-
Selective Induction of Cell Cycle Arrest: For many cytotoxic agents, their toxicity is dependent on the cell cycle phase. A strategy known as "cyclotherapy" involves pre-treating cells with a non-genotoxic agent to induce cell cycle arrest in normal (p53-proficient) cells, rendering them less susceptible to the cytotoxic effects of the primary compound.[1][4]
-
Characterize the Mechanism of Action: Understanding the on-target and off-target effects of your compound is essential. Techniques like kinome profiling can help identify unintended targets of kinase inhibitors.[5][6]
Q2: How do I determine the optimal, non-toxic concentration of this compound for my experiments?
A2: The optimal concentration should be empirically determined for each cell line. A dose-response curve is essential to determine the half-maximal inhibitory concentration (IC50) in both cancerous and non-cancerous cells. The goal is to identify a "therapeutic window" where the compound is effective against cancer cells but has minimal toxicity to normal cells.
Q3: What are some common causes of unexpected toxicity in non-cancerous cells?
A3: Unexpected toxicity can arise from several factors:
-
Off-target effects: The compound may be interacting with unintended cellular targets that are essential for the survival of normal cells.[1][7]
-
High Compound Concentration: Using concentrations significantly above the IC50 can lead to non-specific effects and cell death.[2]
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.[2]
-
Metabolite Toxicity: Cellular metabolism of the compound could produce toxic byproducts.[2]
Q4: Can inducing cell cycle arrest in normal cells protect them from this compound toxicity?
A4: Yes, this is a promising strategy, particularly if this compound is a cytotoxic agent that targets proliferating cells. For normal cells with functional p53, pre-treatment with a p53 activator can induce a temporary cell cycle arrest (e.g., in G1 phase).[1][8] Since many cancer cells have mutated p53, they will not arrest and will remain susceptible to the cytotoxic compound.[9]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in non-cancerous cell lines at the effective concentration for cancer cells.
| Possible Cause | Troubleshooting Steps | Rationale |
| Concentration is too high, leading to off-target effects. | Perform a detailed dose-response analysis on both cancer and non-cancerous cell lines to determine their respective IC50 values. Select a concentration that is effective against cancer cells but below the toxic threshold for normal cells.[3] | To identify a therapeutic window and minimize off-target toxicity. |
| Prolonged exposure to the compound. | Reduce the incubation time. Determine the minimum time required to achieve the desired effect in cancer cells.[3] | To reduce cumulative toxicity in non-cancerous cells. |
| High sensitivity of the non-cancerous cell line. | Test the compound on a panel of different non-cancerous cell lines to determine if the sensitivity is cell-line specific. | To understand the breadth of potential off-target effects. |
| On-target toxicity in proliferating normal cells. | Implement a "cyclotherapy" approach by pre-treating with a p53 activator to induce cell cycle arrest in normal cells before adding this compound.[1][4] | To protect normal, proliferating cells from cell-cycle-dependent toxicity. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps | Rationale |
| Compound instability or degradation. | Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage of the compound as recommended by the manufacturer. | To ensure the compound's integrity and activity. |
| Cell line-specific effects. | Test the compound in multiple cancer and non-cancerous cell lines to confirm if the observed effects are consistent.[5] | To distinguish between general and cell-type-specific effects. |
| Activation of compensatory signaling pathways. | Use techniques like western blotting to probe for the activation of known compensatory or resistance pathways.[5] | To understand the cellular response to the compound and potential resistance mechanisms. |
| Off-target effects. | Use a structurally unrelated inhibitor for the same putative target to see if it produces the same phenotype.[6] | To confirm that the observed effect is due to inhibition of the intended target. |
Quantitative Data Summary
Table 1: Illustrative IC50 Values of a Hypothetical Compound (e.g., this compound) in Cancerous and Non-Cancerous Cell Lines.
| Cell Line | Cell Type | p53 Status | IC50 (µM) |
| MCF-7 | Breast Cancer | Wild-Type | 0.5 |
| MDA-MB-231 | Breast Cancer | Mutant | 0.8 |
| A549 | Lung Cancer | Wild-Type | 1.2 |
| HCT116 | Colon Cancer | Wild-Type | 0.9 |
| MCF-10A | Non-cancerous Breast Epithelial | Wild-Type | 15.0 |
| hTERT-RPE1 | Non-cancerous Retinal Pigment Epithelial | Wild-Type | 25.0 |
| BJ | Non-cancerous Fibroblast | Wild-Type | > 50.0 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of IC50 using a Resazurin-Based Viability Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% in both cancerous and non-cancerous cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Compound Treatment: Add the diluted compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the cells with the compound for a predetermined time (e.g., 48 or 72 hours).
-
Viability Assay:
-
Add resazurin (B115843) solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control.
-
Plot the normalized values against the log of the compound concentration.
-
Use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: p53-Based Cyclotherapy for Protection of Non-Cancerous Cells
Objective: To induce a temporary cell cycle arrest in non-cancerous cells to protect them from the toxicity of this compound.
Methodology:
-
Cell Seeding: Seed both non-cancerous (p53 wild-type) and cancerous (p53 mutant) cells in parallel cultures.
-
p53 Activation: Treat the non-cancerous cells with a low, non-genotoxic dose of a p53 activator (e.g., Nutlin-3a) for 12-24 hours.[1]
-
Cell Cycle Analysis (Optional but Recommended): Harvest a subset of the p53 activator-treated non-cancerous cells and analyze their cell cycle distribution by flow cytometry to confirm G1 arrest.
-
Co-treatment: Add this compound at the desired concentration to both the p53 activator-treated non-cancerous cells and the untreated cancer cells.
-
Viability Assessment: After the desired incubation period with this compound, assess the viability of both cell populations using a suitable assay (e.g., resazurin or trypan blue exclusion).
-
Data Analysis: Compare the viability of the protected non-cancerous cells to unprotected controls to determine the efficacy of the cyclotherapy approach.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for assessing and minimizing off-target toxicity.
Caption: Decision-making process for mitigating toxicity.
References
- 1. p53-Based cyclotherapy: exploiting the ‘guardian of the genome' to protect normal cells from cytotoxic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 dependent cell-cycle arrest triggered by chemotherapy in xenografted breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
TAN 420C not showing expected antibiotic activity
Welcome to the technical support center for TAN 420C. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro antibiotic activity experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected antibiotic activity?
This compound is a member of the ansamycin (B12435341) class of antibiotics and is a minor analog of the Herbimycin complex.[1] While specific activity data for this compound is limited in publicly available literature, its close analog, TAN 420E, is a hydroquinone (B1673460) analogue of herbimycin A and is known to possess antibacterial, antifungal, and antiprotozoan activity.[2] Another related compound series, TAN-1057 A-D, has demonstrated potent activity against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria like Escherichia coli.[3]
Q2: What is the proposed mechanism of action for this compound?
The precise mechanism of action for this compound is not definitively established in the available literature. However, as an ansamycin antibiotic related to Herbimycin A, it is likely to function as an inhibitor of Heat Shock Protein 90 (Hsp90).[4][5] Hsp90 is a molecular chaperone crucial for the proper folding and stability of numerous client proteins, some of which are essential for bacterial survival and pathogenesis. By inhibiting Hsp90, this compound may disrupt these vital cellular processes in bacteria, leading to growth inhibition or cell death.
Q3: How should I prepare this compound for susceptibility testing?
Proper preparation of this compound is critical for obtaining accurate and reproducible results. Based on the solubility of the related compound Herbimycin A, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating a stock solution.
Recommended Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity DMSO to create a concentrated stock solution.
-
Further dilute the stock solution in the appropriate microbiological broth (e.g., Mueller-Hinton Broth) to achieve the desired final concentrations for your assay.
Important Considerations:
-
Solvent Toxicity: Ensure the final concentration of DMSO in your assay is below the level of toxicity for the test organism, typically ≤1%.
-
Solubility: After diluting the DMSO stock in aqueous media, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the stock concentration or the dilution method.
Troubleshooting Guide: Unexpected Antibiotic Activity
This guide addresses the common issue of this compound not exhibiting the expected antibiotic activity in vitro, such as higher than anticipated Minimum Inhibitory Concentration (MIC) values or smaller than expected zones of inhibition in disk diffusion assays.
Data Summary: Factors Influencing In Vitro Antibiotic Activity
| Factor | Potential Issue | Recommended Action |
| Inoculum Density | An inoculum that is too dense can lead to overwhelming bacterial growth, masking the effect of the antibiotic. An inoculum that is too light may result in false susceptibility. | Standardize the inoculum to a 0.5 McFarland turbidity standard. |
| Media Composition | Variations in cation concentration, pH, or the presence of interfering substances in the media can affect the activity of the antibiotic. | Use standardized Mueller-Hinton Agar/Broth from a reputable supplier. Ensure the pH is within the recommended range. |
| Compound Stability | This compound may degrade in the culture medium over the incubation period, leading to a decrease in effective concentration. | Prepare fresh solutions for each experiment. Consider performing a time-kill assay to assess stability and activity over time. |
| Compound Solubility | Precipitation of this compound upon dilution into aqueous media will reduce its effective concentration. | Visually inspect for precipitation after dilution. Consider using a lower final concentration or a different co-solvent if issues persist. |
| Incubation Conditions | Suboptimal temperature or incubation time can affect both bacterial growth and antibiotic activity. | Adhere to standard incubation conditions (e.g., 35°C ± 2°C for 16-20 hours for most bacteria). |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Prepare this compound Dilutions:
-
Create a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or MHB equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of bacteria to an antibiotic.
-
Prepare Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculate Agar Plate:
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
-
Apply Antibiotic Disk:
-
Aseptically place a paper disk impregnated with a known concentration of this compound onto the surface of the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.
-
Visual Troubleshooting Guides
Below are diagrams to help visualize key experimental workflows and troubleshooting logic.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: A logical guide for troubleshooting unexpected results.
Caption: Proposed Hsp90 inhibition pathway for this compound.
References
- 1. uspnf.com [uspnf.com]
- 2. scbt.com [scbt.com]
- 3. TAN-1057 A-D, new antibiotics with potent antibacterial activity against methicillin-resistant Staphylococcus aureus. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Total synthesis of herbimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting incubation time for TAN 420C experiments
Technical Support Center: TAN 420C Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on the critical parameter of incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a standard cell viability assay?
For initial screening in cell viability assays (e.g., MTT, MTS), a 24-hour incubation period with this compound is a common starting point. However, the optimal time can vary significantly depending on the cell line's doubling time and metabolic rate.[1][2] It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate incubation time for your specific experimental model.[1][2]
Q2: How does incubation time with this compound affect IC50 values in proliferation assays?
The half-maximal inhibitory concentration (IC50) of this compound can be highly dependent on the incubation time. Generally, longer incubation times may result in lower IC50 values, as the compound has more time to exert its biological effects.[1] Establishing a consistent incubation time across all experiments is crucial for ensuring the comparability and reproducibility of your results. For many anti-proliferative compounds, a 72-hour incubation is often used to capture the full dose-response effect.
Q3: For signaling pathway analysis (e.g., Western Blot), what is the optimal incubation period with this compound?
Modulation of signaling pathways can occur rapidly, often within minutes to a few hours of compound addition. The optimal incubation time depends on the specific pathway and the kinetics of the signaling cascade.
-
For rapid phosphorylation events: Short incubation times (e.g., 0, 5, 15, 30, 60 minutes) are often necessary to capture transient activation or inhibition.
-
For changes in protein expression: Longer incubation times (e.g., 6, 12, 24 hours) may be required to observe changes in protein levels resulting from altered gene expression.
A detailed time-course experiment with short intervals is the most effective method to determine the peak response for your target of interest.
Troubleshooting Guide
This section addresses common issues encountered when adjusting incubation times for this compound experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on cell viability. | 1. Sub-optimal incubation time: The incubation period may be too short to induce a significant effect. 2. Low drug concentration: The concentration of this compound may be insufficient to elicit a response. 3. Cell line resistance: The chosen cell line may be resistant to the effects of this compound. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) to identify the optimal duration. 2. Perform a dose-response experiment: Determine the IC50 of this compound for your cell line to ensure you are using an effective concentration range. 3. Verify cell line sensitivity: Use a known positive control compound to confirm that the cell line is responsive to similar mechanisms of action. |
| Inconsistent results between biological replicates. | 1. Asynchrony of cell cultures: Cells in different phases of the cell cycle can respond differently to treatment. 2. Variations in timing: Inconsistent timing of cell harvesting and lysis can introduce variability. 3. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | 1. Synchronize cell cultures: If possible, synchronize the cell cycle of your cultures before the experiment. 2. Ensure precise timing: Be meticulous and consistent with the timing of all experimental steps, especially cell harvesting and lysis. 3. Optimize cell seeding technique: Ensure a homogenous single-cell suspension before seeding to achieve uniform cell distribution. |
| Failure to detect changes in protein phosphorylation. | 1. Incorrect time points: The chosen time points may miss a transient phosphorylation event. 2. Pathway not affected: this compound may not modulate the specific signaling pathway being investigated in your cell model. | 1. Perform a detailed time-course experiment: Use short intervals (e.g., 0, 5, 15, 30, 60 minutes) to capture the kinetics of phosphorylation. 2. Use a positive control: Confirm the activation of the pathway with a known agonist to validate the experimental setup. |
| This compound precipitates in the culture medium. | 1. High concentration: The concentration of this compound may exceed its solubility in the culture medium. 2. Improper solvent: The solvent used to dissolve this compound may not be compatible with the aqueous culture medium. | 1. Check solubility: Determine the maximum soluble concentration of this compound in your culture medium. 2. Consider a different solvent system: Ensure the final solvent concentration in the culture medium is low and non-toxic to the cells. |
Experimental Protocols
Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability
This protocol outlines a method to determine the optimal incubation time of this compound for a cell viability assay (e.g., MTT).
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a fixed concentration of this compound (typically at or near the expected IC50). Include a vehicle-only control.
-
Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Endpoint Assay: At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the incubation time. The optimal incubation time is generally the point at which the response reaches a plateau.
Visualizations
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Validation & Comparative
A Comparative Guide: TAN 420C vs. Herbimycin A in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-cancer properties of TAN 420C and Herbimycin A. While both are ansamycin (B12435341) antibiotics with potential therapeutic applications, a significant disparity in available research data necessitates a focused analysis on the well-characterized Herbimycin A, with inferences made about the likely properties of this compound.
Executive Summary
Herbimycin A is a well-documented anti-tumor agent that primarily functions as an inhibitor of Heat Shock Protein 90 (HSP90) and various tyrosine kinases. Its activity leads to the degradation of key oncogenic proteins, resulting in cell growth inhibition, cell cycle arrest, and apoptosis in a range of cancer cell lines.
This compound is identified as a minor analog of the Herbimycin complex. Due to a scarcity of publicly available research data specifically on this compound, this guide will extrapolate its probable mechanisms and effects based on its relationship to Herbimycin A. Direct comparative quantitative data for this compound is not available at the time of this publication.
Mechanism of Action: A Tale of Two Analogs
Both Herbimycin A and, by extension, this compound, belong to the benzoquinone ansamycin family of antibiotics. Their primary anti-cancer effects are attributed to the inhibition of two critical cellular components:
-
HSP90 Inhibition: HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. Herbimycin A binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.
-
Tyrosine Kinase Inhibition: Herbimycin A is also a known inhibitor of several protein tyrosine kinases (PTKs), including members of the Src family.[1] By blocking the activity of these kinases, Herbimycin A disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.
Given that this compound is an analog of the Herbimycin complex, it is highly probable that it shares these mechanisms of action. However, without specific experimental validation, the relative potency and specificity of this compound against HSP90 and various tyrosine kinases remain undetermined.
Comparative Performance Data: Herbimycin A
The following tables summarize the quantitative data available for Herbimycin A's effects on various cancer cell lines.
Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by Herbimycin A
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| Human Renal Carcinoma (4 lines) | Renal Cancer | MTT | Growth Inhibition | >30% inhibition at 500 ng/mL |
| Human Colon Tumor (7 lines) | Colon Cancer | Monolayer Growth | Growth Inhibition | >40% inhibition at 125 ng/mL |
Note: Specific IC50 values for a broad range of cell lines are not consistently reported in the reviewed literature. The data indicates dose-dependent growth inhibition.
Table 2: Effects of Herbimycin A on Cellular Processes in Cancer Cells
| Cell Line | Cancer Type | Effect | Observation |
| Human Renal Carcinoma Cells | Renal Cancer | Cell Cycle Arrest | Block in S and G2/M phases |
| Colo-205 | Colon Carcinoma | Apoptosis | Induction of apoptosis |
| Anaplastic Thyroid Carcinoma Cells | Thyroid Cancer | Epithelial-Mesenchymal Transition (EMT) | Reversal of EMT |
| B Chronic Lymphocytic Leukemia (CLL) | Leukemia | Apoptosis | Induction of apoptosis |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to assess the effects of compounds like Herbimycin A.
Cell Viability and Growth Inhibition (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the test compound (e.g., Herbimycin A) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protein Expression Analysis (Western Blot)
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol Outline:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured by an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion and Future Directions
Herbimycin A demonstrates significant anti-cancer activity in a variety of cancer cell models through the dual inhibition of HSP90 and tyrosine kinases. This leads to the disruption of multiple oncogenic signaling pathways, culminating in reduced cell proliferation and increased cell death.
While this compound, as a structural analog of Herbimycin A, is anticipated to possess a similar mechanism of action and anti-cancer properties, there is a clear and urgent need for dedicated research to confirm and quantify these effects. Future studies should focus on:
-
Determining the IC50 values of this compound in a comprehensive panel of cancer cell lines.
-
Characterizing the specific client proteins and tyrosine kinases inhibited by this compound.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.
Such research will be pivotal in ascertaining whether this compound offers any therapeutic advantages over Herbimycin A and other HSP90 inhibitors in the landscape of cancer drug development.
References
A Comparative Efficacy Analysis of the Hsp90 Inhibitors: Geldanamycin and TAN-420C
A detailed guide for researchers, scientists, and drug development professionals on the experimental evaluation of two prominent benzoquinone ansamycin (B12435341) Hsp90 inhibitors.
This guide provides a comprehensive comparison of the efficacy of Geldanamycin (B1684428) and TAN-420C, two natural product inhibitors of Heat Shock Protein 90 (Hsp90). Due to the limited availability of direct experimental data for TAN-420C, this comparison leverages data from its close structural analog, Herbimycin A, to provide a substantive analysis. Both Geldanamycin and the Herbimycin class of compounds are benzoquinone ansamycins that function by inhibiting the essential ATPase activity of Hsp90, a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell signaling, proliferation, and survival.[1][2]
Mechanism of Action: Targeting the Hsp90 Chaperone Cycle
Geldanamycin and related ansamycins, including Herbimycin A, exert their anticancer effects by binding to the N-terminal ATP-binding pocket of Hsp90.[1][2] This competitive inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of a wide array of Hsp90 client proteins.[3] Many of these client proteins are oncoproteins that are frequently mutated or overexpressed in cancer cells, making Hsp90 an attractive target for cancer therapy. The inhibition of Hsp90 simultaneously disrupts multiple oncogenic signaling pathways, offering a multi-pronged attack on cancer cell growth and survival.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data for Geldanamycin and Herbimycin A, providing a basis for comparing their potency across various cancer cell lines and their binding affinity to Hsp90.
Table 1: Comparative Cytotoxicity (IC50) of Geldanamycin and Herbimycin A in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Geldanamycin | MCF-7 | Breast Adenocarcinoma | 82.50 µg/ml | |
| Geldanamycin | HepG2 | Hepatocellular Carcinoma | 114.35 µg/ml | |
| Geldanamycin | U266 | Multiple Myeloma | ~10 nM | |
| Geldanamycin | Glioma cell lines | Glioma | 0.4-3 nM | |
| Geldanamycin | Breast cancer cell lines | Breast Cancer | 2-20 nM | |
| Geldanamycin | Small cell lung cancer lines | Lung Cancer | 50-100 nM | |
| Geldanamycin | Ovarian cancer lines | Ovarian Cancer | 2000 nM | |
| Geldanamycin | T-cell leukemia lines | Leukemia | 10-700 nM | |
| Herbimycin A | HT29 | Colon Adenocarcinoma | >40% growth inhibition at 125 ng/ml |
Table 2: Comparative Binding Affinity to Hsp90
| Compound | Method | Binding Affinity (Kd) | Reference |
| Geldanamycin | SPROX | 1 µM (0.5h equilibration), 0.03 µM (24h equilibration) | |
| Geldanamycin | Not Specified | 1215 nM | |
| Geldanamycin Analog (BODIPY-GA) | Not Specified | Ki* = 10 nM |
Signaling Pathways and Experimental Workflows
The inhibition of Hsp90 by Geldanamycin and TAN-420C analogs triggers a cascade of events, primarily the degradation of client proteins, which in turn affects multiple downstream signaling pathways crucial for cancer cell survival and proliferation.
A common experimental workflow to assess the efficacy of Hsp90 inhibitors involves treating cancer cells with the compound and subsequently measuring cell viability and the degradation of specific Hsp90 client proteins.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Hsp90 inhibitors on cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Geldanamycin or TAN-420C stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Hsp90 inhibitor in complete culture medium. Remove the existing medium from the cells and add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to confirm the mechanism of action of the Hsp90 inhibitors by observing the degradation of specific client proteins.
Materials:
-
Cancer cell line of interest
-
Geldanamycin or TAN-420C
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in larger culture dishes (e.g., 6-well plates) and treat with the Hsp90 inhibitor at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein samples to the same concentration, add sample loading buffer, and denature by heating. Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the Hsp90 client protein of interest overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: After further washing, apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative levels of the client protein in treated versus untreated cells.
Conclusion
Geldanamycin is a well-characterized Hsp90 inhibitor with demonstrated efficacy against a wide range of cancer cell lines. While direct comparative data for TAN-420C is scarce, its structural similarity to Herbimycin A suggests a comparable mechanism of action and potential for anticancer activity. The experimental protocols provided in this guide offer a robust framework for the in-house evaluation and direct comparison of these and other Hsp90 inhibitors. Further research is warranted to fully elucidate the specific efficacy profile of TAN-420C and to identify potential therapeutic advantages over existing Hsp90 inhibitors.
References
Comparative Validation of TAN 420C as a Putative Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TAN 420C's potential as a Heat shock protein 90 (Hsp90) inhibitor against established compounds such as Geldanamycin, its derivative 17-AAG (Tanespimycin), and the synthetic inhibitor Luminespib (AUY922). Hsp90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are integral to oncogenic signaling pathways. Its inhibition represents a key strategy in cancer therapy.
While direct experimental validation of this compound as an Hsp90 inhibitor is not extensively documented in publicly available literature, its structural relationship to the known Hsp90 inhibitor Herbimycin A provides a strong basis for its evaluation. This compound is an analog of the Herbimycin complex, and Herbimycin A is a well-characterized benzoquinone ansamycin (B12435341) that inhibits Hsp90's function.[1][2][3] This guide synthesizes available data on established inhibitors to create a framework for the potential validation of this compound.
Mechanism of Hsp90 Inhibition
Hsp90 inhibitors typically function by binding to the N-terminal ATP-binding pocket of the Hsp90 protein.[4] This competitive inhibition disrupts the chaperone's ATPase activity, which is essential for its function.[5][6] The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[7] This results in the simultaneous disruption of multiple signaling pathways crucial for tumor cell growth and survival.[8][9] A common biomarker for Hsp90 inhibition is the compensatory upregulation of Hsp70.
Caption: Hsp90 chaperone cycle and the mechanism of its inhibition.
Comparative Performance of Hsp90 Inhibitors
The following table summarizes the key performance indicators for established Hsp90 inhibitors. Data for this compound is currently unavailable and would require experimental determination.
| Inhibitor | Class | IC50 (Hsp90) | Key Client Proteins Degraded | Development Stage |
| This compound | Ansamycin (putative) | Not Determined | Not Determined | Preclinical |
| Geldanamycin | Ansamycin | ~1.2 µM (binding Kd) | v-Src, Bcr-Abl, p53, ERBB2 | Preclinical (parent compound) |
| 17-AAG (Tanespimycin) | Ansamycin | ~5 nM | HER2, HER3, Akt, AR, Raf-1, CDK4 | Clinical Trials (Phase I/II)[8] |
| Luminespib (AUY922) | Isoxazole | ~13 nM (Hsp90α), ~21 nM (Hsp90β) | IGF-1Rβ, ERBB2, ERα, CDK4, p-ERK1/2 | Clinical Trials (Phase II) |
Experimental Protocols for Validation
Validating a novel compound like this compound as an Hsp90 inhibitor involves a series of in vitro and cell-based assays.
Hsp90 ATPase Activity Assay
This assay directly measures the ability of a compound to inhibit the ATP hydrolysis function of Hsp90.
-
Objective: To determine the IC50 value of the inhibitor against Hsp90's ATPase activity.
-
Principle: The assay quantifies the amount of ADP or inorganic phosphate (B84403) produced during the ATPase reaction. A common method is a colorimetric assay using Malachite Green to detect inorganic phosphate.[10]
-
Protocol Outline:
-
Purified human Hsp90α or Hsp90β is incubated in an assay buffer containing ATP and MgCl2.
-
Serial dilutions of the test compound (e.g., this compound) are added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
A detection reagent (e.g., Malachite Green) is added to stop the reaction and develop a colorimetric signal proportional to the amount of phosphate released.
-
The absorbance is read using a spectrophotometer, and the percentage of inhibition is calculated relative to a vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blotting for Client Protein Degradation
This is a crucial cell-based assay to confirm the downstream effects of Hsp90 inhibition.
-
Objective: To demonstrate that the inhibitor causes the degradation of known Hsp90 client proteins in cancer cell lines.
-
Principle: Cells are treated with the inhibitor, and the levels of specific client proteins are quantified using immunoblotting.
-
Protocol Outline:
-
Select a cancer cell line known to be sensitive to Hsp90 inhibition and expressing relevant client proteins (e.g., BT-474 for HER2, MCF-7 for Akt and Raf-1).
-
Culture the cells and treat them with varying concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies specific for client proteins (e.g., HER2, Akt, Raf-1), a marker of Hsp90 inhibition (Hsp70), and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.
-
Quantify band intensities to determine the extent of client protein degradation.[11][12][13]
-
Caption: Workflow for Western blot validation of Hsp90 client protein degradation.
Signaling Pathways Affected by Hsp90 Inhibition
Hsp90 inhibition impacts numerous signaling pathways critical for cancer cell survival and proliferation. The PI3K/Akt pathway is one of the most important, with Akt being a key Hsp90 client protein.
Caption: Hsp90's role in stabilizing Akt within the PI3K/Akt signaling pathway.
Conclusion
This compound, as an analog of Herbimycin A, represents a promising candidate for investigation as a novel Hsp90 inhibitor. While direct evidence is pending, the established framework for validating Hsp90 inhibitors provides a clear path forward. The experimental protocols detailed in this guide can be employed to determine its efficacy and client protein degradation profile, allowing for a direct comparison with established inhibitors like Geldanamycin, 17-AAG, and Luminespib. Successful validation would position this compound as a valuable tool for cancer research and potential therapeutic development.
References
- 1. usbio.net [usbio.net]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hsp90 is regulated by a switch point in the C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of heat shock protein 90 (HSP90) as a therapeutic strategy for the treatment of myeloma and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Kinase Selectivity Profile of Tinengotinib (TT-00420)
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive comparison of Tinengotinib (TT-00420), a novel multi-kinase inhibitor, against a broad panel of human protein kinases. The data presented here is derived from in-vitro biochemical assays and is intended to offer an objective overview of Tinengotinib's selectivity.
Initially identified in a phenotypic screen for its potent activity against triple-negative breast cancer (TNBC) cells, Tinengotinib (TT-00420) has emerged as a spectrum-selective inhibitor targeting key pathways in cancer progression.[1][2] Biochemical assays have revealed that Tinengotinib strongly inhibits a distinct set of kinases, including Aurora A/B, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus Kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][3] This multi-targeted profile suggests its potential to simultaneously suppress tumor cell proliferation, angiogenesis, and modulate the tumor immune microenvironment.[4][5]
Kinase Inhibition Profile
The following table summarizes the inhibitory activity of Tinengotinib against its primary targets and a selection of other kinases, providing a quantitative measure of its cross-reactivity. The data is presented as IC50 values, the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay.
| Kinase Target | IC50 (nM) | Kinase Family |
| Aurora A | 1.2 | Serine/Threonine Kinase |
| Aurora B | 3.3 | Serine/Threonine Kinase |
| FGFR1 | 1.5 | Tyrosine Kinase |
| FGFR2 | 3.5 | Tyrosine Kinase |
| FGFR3 | 2.5 | Tyrosine Kinase |
| VEGFR1 | - | Tyrosine Kinase |
| VEGFR2 | - | Tyrosine Kinase |
| JAK1 | - | Tyrosine Kinase |
| JAK2 | - | Tyrosine Kinase |
| CSF1R | - | Tyrosine Kinase |
Note: Specific IC50 values for VEGFRs, JAKs, and CSF1R were not explicitly provided in the primary reference but were identified as strong targets. Further studies are needed for a complete quantitative comparison.
Experimental Protocols
The determination of the kinase inhibition profile of Tinengotinib was performed using a well-established in-vitro biochemical assay. The following is a generalized protocol representative of the methodology used in such kinase inhibitor profiling studies.
In-Vitro Kinase Assay (Radiometric)
This protocol outlines a common method for determining the IC50 values of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Tinengotinib (TT-00420) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled)
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of Tinengotinib in DMSO. A typical starting concentration is 10 µM, with subsequent 3-fold or 10-fold dilutions.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted Tinengotinib or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Termination and Washing: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the filter plates, add a scintillation cocktail to each well.
-
Data Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate the percentage of kinase activity inhibition for each Tinengotinib concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflow
The multi-targeted nature of Tinengotinib impacts several critical signaling pathways involved in cancer. The following diagrams, generated using the DOT language, illustrate a simplified overview of the affected pathways and a typical experimental workflow for kinase inhibitor profiling.
Caption: Tinengotinib's multi-targeted inhibition of key kinases and their downstream signaling pathways.
Caption: A generalized workflow for in-vitro radiometric kinase inhibition assays.
References
- 1. Multiple Kinase Small Molecule Inhibitor Tinengotinib (TT‐00420) Alone or With Chemotherapy Inhibit the Growth of SCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinengotinib Efficacy in Patients With Advanced Cholangiocarcinoma: A Phase 2 Trial | CCA News Online [ccanewsonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. First-In-Human Phase I Study of Tinengotinib (TT-00420), a Multiple Kinase Inhibitor, as a Single Agent in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Comparative Analysis of TAN 420C and 17-AAG: A Guide for Researchers
In the landscape of cancer therapeutics, the inhibition of Heat Shock Protein 90 (Hsp90) has emerged as a promising strategy. Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of oncogenic client proteins, making it an attractive target for drug development. This guide provides a comparative analysis of two Hsp90 inhibitors: 17-Allylamino-17-demethoxygeldanamycin (17-AAG) and TAN 420C. Due to the limited publicly available data on this compound, this analysis utilizes its close structural analog, Herbimycin A, as a proxy to facilitate a comprehensive comparison. Both 17-AAG and Herbimycin A belong to the ansamycin (B12435341) family of antibiotics and share a common mechanism of Hsp90 inhibition.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanism of action, performance based on experimental data, and the signaling pathways they modulate.
Mechanism of Action and Cellular Effects
Both 17-AAG and Herbimycin A exert their anticancer effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins. These client proteins are often critical for tumor cell survival and proliferation, and their degradation triggers cell cycle arrest and apoptosis.[1][2][3]
17-AAG (Tanespimycin) is a derivative of geldanamycin (B1684428) and has been extensively studied in preclinical and clinical settings. It demonstrates a potent inhibitory effect on Hsp90, with a reported IC50 of 5 nM in a cell-free assay.[4][5] 17-AAG has been shown to induce the degradation of a wide range of oncogenic proteins, including HER2, Raf-1, Akt, and mutant p53, leading to growth arrest and apoptosis in various cancer cell lines.[5]
This compound , as represented by Herbimycin A , also functions as a potent Hsp90 inhibitor. Herbimycin A was initially identified as an antibiotic with herbicidal and antitumor activities. It has been shown to inhibit Src family tyrosine kinases and to downregulate receptor tyrosine kinases through Hsp90 inhibition.[6][7] Its inhibitory action leads to the degradation of client proteins such as v-Src, Bcr-Abl, and ErbB2, thereby reversing oncogenic transformation.[8]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for 17-AAG and Herbimycin A, focusing on their inhibitory concentration (IC50) values against Hsp90 and various cancer cell lines. This data provides a basis for comparing their potency and spectrum of activity.
Table 1: Hsp90 Inhibition
| Compound | Assay Type | IC50 (nM) | Reference |
| 17-AAG | Cell-free | 5 | [4][5] |
| 17-AAG | HER2-overexpressing cancer cells | 5-6 | [5][9] |
| 17-AAG | 3T3-src, B16, or CT26 xenografts | 8-35 | [5][9] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| 17-AAG | LNCaP | Prostate Cancer | 25 nM | [5] |
| 17-AAG | LAPC-4 | Prostate Cancer | 40 nM | [5] |
| 17-AAG | DU-145 | Prostate Cancer | 45 nM | [5] |
| 17-AAG | PC-3 | Prostate Cancer | 25 nM | [5] |
| 17-AAG | JIMT-1 | Breast Cancer | 10 nM | [10] |
| 17-AAG | SKBR-3 | Breast Cancer | 70 nM | [10] |
| 17-AAG | Ba/F3 (wild-type BCR-ABL) | Leukemia | 5.2 µM | [5] |
| 17-AAG | Ba/F3 (T315I BCR-ABL mutant) | Leukemia | 2.3 µM | [5] |
| 17-AAG | Ba/F3 (E255K BCR-ABL mutant) | Leukemia | 1.0 µM | [5] |
| Herbimycin A | HT29 | Colon Cancer | >40% growth inhibition at 125 ng/mL | [11] |
| Herbimycin A | B chronic lymphocytic leukemia cells | Leukemia | Apoptosis induction | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols frequently used in the evaluation of Hsp90 inhibitors like 17-AAG and Herbimycin A.
Hsp90 Binding Assay
This assay is designed to determine the binding affinity of an inhibitor to Hsp90.
-
Preparation of Cell Lysates: Cancer cells overexpressing a specific Hsp90 client protein (e.g., HER2 in BT474 cells) are lysed in a buffer containing protease and phosphatase inhibitors.
-
Incubation with Inhibitor: The cell lysates are incubated with varying concentrations of the Hsp90 inhibitor (e.g., 17-AAG) for a specified period at 4°C.
-
Competitive Binding: Biotinylated geldanamycin linked to streptavidin-coated magnetic beads is added to the lysate-inhibitor mixture and incubated to allow for competitive binding to Hsp90.
-
Washing and Elution: The beads are washed to remove unbound proteins, and the Hsp90-inhibitor complexes are eluted.
-
Analysis: The amount of Hsp90 bound to the beads is quantified by Western blotting. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the binding of biotinylated geldanamycin to Hsp90.[5]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., 17-AAG or Herbimycin A) and incubated for a specific duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the Hsp90 signaling pathway and a typical experimental workflow for evaluating Hsp90 inhibitors.
References
- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of herbimycin A on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Clinical Evaluation and Biomarker Profiling of Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of TAN 420C and Other Ansamycins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in vitro comparison of the ansamycin (B12435341) antibiotic TAN 420C with other notable members of the ansamycin family, particularly the well-characterized benzoquinone ansamycins, herbimycin A and geldanamycin (B1684428). While direct comparative quantitative data for this compound is limited in publicly available literature, this document summarizes its known activities and provides a comparative framework based on the established profiles of structurally related ansamycins. The information presented herein is supported by experimental data from various studies to inform research and drug development efforts.
Introduction to Ansamycins
Ansamycins are a family of macrolactam antibiotics characterized by an aliphatic ansa chain bridging an aromatic nucleus.[1][2] This structural motif confers a wide range of biological activities, including antibacterial, antifungal, antiviral, and potent anticancer properties.[1][2] The mechanism of action varies among different ansamycin subfamilies. For instance, rifamycins (B7979662) target the bacterial DNA-dependent RNA polymerase, while benzoquinone ansamycins like geldanamycin and herbimycin A are potent inhibitors of Heat Shock Protein 90 (Hsp90).[1][3]
This compound is a hydroquinone (B1673460) ansamycin antibiotic isolated from Streptomyces. It is a minor analog of the herbimycin complex.[4] Its structural similarity to herbimycin A suggests a potential mechanism of action involving the inhibition of Hsp90.
Data Presentation: In Vitro Biological Activities
The following tables summarize the available in vitro biological data for this compound and provide a comparison with the well-studied ansamycins, herbimycin A and geldanamycin.
Table 1: Antibacterial Activity of this compound
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Bacillus brevis | 50 |
| This compound | Micrococcus flavus | 25 |
Data sourced from commercially available product information.
Table 2: Comparative in Vitro Cytotoxicity of Benzoquinone Ansamycins
| Compound | Cell Line | IC50 |
| Herbimycin A | Various Tumor Cell Lines | Potent (nanomolar to low micromolar range) |
| Geldanamycin | Various Tumor Cell Lines | Potent (nanomolar range)[5] |
| 17-AAG (Tanespimycin) | SKBR3 (Breast Cancer) | Comparable to Geldanamycin[6] |
| 17-AAG (Tanespimycin) | MCF7 (Breast Cancer) | Comparable to Geldanamycin[6] |
Table 3: Comparative Hsp90 Inhibitory Activity
| Compound | Assay | Activity |
| Herbimycin A | Hsp90 Binding | Binds to Hsp90[7] |
| Geldanamycin | Hsp90 Binding (Kd) | ~1.2 µM (yeast Hsp90)[5] |
| 17-AAG (Tanespimycin) | Hsp90 Binding | Weaker than Geldanamycin[6] |
Note: The Hsp90 inhibitory activity of this compound has not been quantitatively reported. However, its structural relationship to the herbimycin complex suggests it is a putative Hsp90 inhibitor.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the presented data.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.
a. Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria. The lowest concentration showing no visible growth is determined as the MIC.
b. Protocol:
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Bacillus brevis, Micrococcus flavus) in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing broth medium to achieve the desired concentration range.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and medium) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: Observe the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[8][9]
a. Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]
b. Protocol:
-
Cell Seeding: Plate cancer cells (e.g., SKBR3, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ansamycin compounds (e.g., herbimycin A, geldanamycin) in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8][9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Western Blot Analysis for Hsp90 Client Protein Degradation
This assay is used to determine the effect of Hsp90 inhibitors on the stability of its client proteins.
a. Principle: Hsp90 inhibition leads to the degradation of its client proteins. Western blotting allows for the detection and quantification of specific proteins in a cell lysate, thus providing a measure of the inhibitor's activity.[10]
b. Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the Hsp90 inhibitor for the desired time. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[10]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the relative protein expression.[10]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hsp90 Inhibition Pathway by Ansamycins.
Experimental Workflow Diagram
Caption: MTT Assay Workflow for Cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The benzoquinone ansamycin 17-allylamino-17-demethoxygeldanamycin binds to HSP90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to Assess the Impact of Hsp90 Chaperone Function on Extracellular Client MMP2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Showdown: TAN-420C and its Synthetic Analogs in Hsp90 Inhibition
For Immediate Release
[City, State] – In the ongoing quest for more effective cancer therapeutics, a detailed comparative analysis of the ansamycin (B12435341) antibiotic TAN-420C and its synthetic analogs reveals critical insights into their potential as inhibitors of Heat shock protein 90 (Hsp90), a key target in oncology. This guide synthesizes available data, offering researchers, scientists, and drug development professionals a comprehensive overview of their structure, biological activity, and the subtle molecular modifications that dictate their efficacy.
TAN-420C, a hydroquinone (B1673460) ansamycin antibiotic isolated from Streptomyces species, has demonstrated notable cytotoxic activity against lymphocytic leukemia cell lines.[1] Its molecular formula, C29H42N2O9, and its classification as a minor analog of the well-characterized Hsp90 inhibitor Herbimycin A, point to a shared mechanism of action.[2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it a prime target for cancer therapy.
Structural and Functional Comparisons
At the heart of this comparison lies the subtle yet significant structural differences between TAN-420C, its parent compound Herbimycin A, and other synthetic analogs. While a definitive, publicly available chemical structure diagram for TAN-420C (CAS 91700-91-3) remains elusive in the reviewed literature, its molecular formula suggests a close relationship to Herbimycin A (C30H42N2O9), likely differing by a single methyl group. Another closely related natural analog is Dihydroherbimycin A, also known as TAN-420E.
The ansamycin scaffold, characterized by a macrocyclic ring fused to an aromatic nucleus, is the key pharmacophore for Hsp90 inhibition. Modifications to this structure, particularly at the benzoquinone ring and the macrocycle, have been shown to profoundly impact both Hsp90 binding affinity and cellular activity. For instance, studies on various Herbimycin A analogs have demonstrated that even minor alterations can lead to a dramatic loss of cytotoxicity, despite retaining a comparable affinity for Hsp90. This highlights the critical importance of evaluating not just target engagement but also downstream cellular effects when comparing these compounds.
| Compound | Molecular Formula | CAS Number | Key Biological Activity |
| TAN-420C | C29H42N2O9 | 91700-91-3 | Inhibits proliferation of lymphocytic leukemia cell lines P388 (ED50 = 0.34 µg/mL) and KB (ED50 = 3.49 µg/mL).[1] Antibacterial activity against B. brevis (MIC = 50 µg/mL) and M. flavus (MIC = 25 µg/mL).[1] |
| Herbimycin A | C30H42N2O9 | 70563-58-5 | Potent Hsp90 inhibitor, induces degradation of oncoproteins like v-Src and Bcr-Abl. |
| Dihydroherbimycin A (TAN-420E) | C30H44N2O9 | 91700-93-5 | Hydroquinone analogue of Herbimycin A with antibacterial, antifungal, and antiprotozoan activity.[3] |
| 18-deoxy-herbimycin A analogs | Varies | Not Applicable | C18-oxygen is removable, and bulky lipophilic groups can be accommodated at C15 without loss of Hsp90 binding affinity. |
Experimental Methodologies
To facilitate a thorough and objective comparison of TAN-420C and its analogs, standardized experimental protocols are essential. The following methodologies are central to characterizing their activity as Hsp90 inhibitors.
Hsp90 Binding Affinity Assays
Objective: To quantify the binding affinity of the compounds to Hsp90.
Methodology: Isothermal Titration Calorimetry (ITC)
-
Recombinant human Hsp90α is purified and dialyzed extensively against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The test compounds (TAN-420C and its analogs) are dissolved in the same buffer to ensure accurate measurements.
-
The ITC instrument is equilibrated to the desired temperature (e.g., 25°C).
-
The sample cell is filled with the Hsp90 protein solution (typically in the micromolar range).
-
The injection syringe is filled with a concentrated solution of the test compound.
-
A series of injections of the compound into the protein solution are performed, and the heat change associated with each injection is measured.
-
The resulting data are fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of the compounds that inhibits the growth of cancer cell lines by 50% (IC50 or ED50).
Methodology: MTT Assay
-
Cancer cell lines (e.g., P388, KB, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with a serial dilution of TAN-420C or its synthetic analogs for a specified period (e.g., 48 or 72 hours).
-
Following treatment, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow for the conversion of MTT to formazan (B1609692) by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50/ED50 values are determined by non-linear regression analysis.
Client Protein Degradation Assays
Objective: To confirm the mechanism of action by assessing the degradation of Hsp90 client proteins.
Methodology: Western Blotting
-
Cancer cells are treated with effective concentrations of the Hsp90 inhibitors for various time points.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the levels of client proteins following treatment indicates Hsp90 inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of Hsp90 in cellular signaling and the workflow for evaluating Hsp90 inhibitors.
Caption: Hsp90 signaling pathway and mechanism of inhibition.
Caption: Workflow for comparative analysis of Hsp90 inhibitors.
Future Directions
The development of novel Hsp90 inhibitors remains a promising avenue for cancer therapy. While TAN-420C has shown initial promise, a full understanding of its potential requires the elucidation of its precise chemical structure and a head-to-head comparison with a broader range of rationally designed synthetic analogs. Future research should focus on synthesizing analogs of TAN-420C with modifications aimed at improving potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for the comprehensive evaluation of these next-generation Hsp90 inhibitors.
References
Validating Anti-proliferative Effects: A Comparative Guide to Hsp90 Inhibitors in the Herbimycin Family
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-proliferative effects of key compounds within the Herbimycin family, potent inhibitors of Heat Shock Protein 90 (Hsp90). Due to the limited availability of public data on TAN 420C, this guide will focus on its well-characterized analogs, Geldanamycin and Herbimycin A, to provide a robust framework for understanding the anti-proliferative potential of this class of compounds.
Mechanism of Action: Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis. These client proteins include various kinases, steroid hormone receptors, and transcription factors such as AKT, C-RAF, CDK4, and mutant p53. By binding to the ATP-binding pocket of Hsp90, inhibitors like Geldanamycin and Herbimycin A disrupt the chaperone's function, leading to the degradation of these client proteins and the simultaneous inhibition of multiple oncogenic signaling pathways. This multi-targeted approach makes Hsp90 an attractive target for cancer therapy.
Comparative Anti-proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Geldanamycin and Herbimycin A against a panel of cancer cell lines, as reported in various studies. These values represent the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.
Table 1: Anti-proliferative Activity of Geldanamycin
| Cell Line | Cancer Type | IC50 (nM) |
| Glioma Cell Lines | Glioma | 0.4 - 3 |
| Breast Cancer Cell Lines | Breast Cancer | 2 - 20 |
| Small Cell Lung Cancer Lines | Small Cell Lung Cancer | 50 - 100 |
| T-cell Leukemia Lines | T-cell Leukemia | 10 - 700 |
| Ovarian Cancer Lines | Ovarian Cancer | 2000 |
Table 2: Anti-proliferative Activity of Herbimycin A
| Cell Line | Cancer Type | IC50 (ng/mL) |
| Colon Tumor Cell Lines | Colon Cancer | < 125 |
Note: A direct comparison of IC50 values between Geldanamycin (in nM) and Herbimycin A (in ng/mL) requires conversion based on their molecular weights.
Experimental Protocols
The following are generalized protocols for common assays used to determine the anti-proliferative effects of Hsp90 inhibitors.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Hsp90 inhibitor (e.g., Geldanamycin, Herbimycin A) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.
Western Blot Analysis for Hsp90 Client Protein Degradation
This method is used to confirm the mechanism of action by observing the degradation of Hsp90 client proteins.
-
Cell Treatment and Lysis: Treat cancer cells with the Hsp90 inhibitor at various concentrations for a defined period. Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to an Hsp90 client protein (e.g., AKT, C-RAF) or a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the client proteins is expected to decrease with increasing concentrations of the Hsp90 inhibitor.
Visualizing the Mechanism of Action
The following diagrams illustrate the Hsp90 signaling pathway and the experimental workflow for evaluating Hsp90 inhibitors.
Benchmarking TAN 420C: A Comparative Analysis of Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the antibacterial efficacy of TAN 420C in comparison to established antibiotic agents. Due to the limited publicly available data on the specific antibacterial spectrum of this compound, this document serves as a template to be populated with internal experimental findings. The provided protocols and data visualization tools are designed to ensure a standardized and objective comparison against commonly used antibiotics.
This compound is recognized as an antibiotic and a minor analog of the Herbimycin complex. The broader family of ansamycin (B12435341) antibiotics, to which Herbimycin belongs, is known for activity against Gram-positive and some Gram-negative bacteria. However, specific minimum inhibitory concentration (MIC) values for this compound against reference bacterial strains are not readily found in published literature. The following sections offer a detailed methodology to generate this crucial comparative data.
Comparative Efficacy Data
The performance of this compound should be evaluated against a panel of standard antibiotics to determine its spectrum and potency. The following table provides a template for summarizing the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. It is recommended to test against standard reference strains such as Escherichia coli ATCC 25922 (Gram-negative) and Staphylococcus aureus ATCC 29213 (Gram-positive).
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics
| Antibiotic | Class | Mechanism of Action | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. S. aureus ATCC 29213 |
| This compound | Ansamycin | [To be determined] | [Experimental Data] | [Experimental Data] |
| Penicillin | β-Lactam | Cell wall synthesis inhibitor | [Enter Experimental Data] | [Enter Experimental Data] |
| Ciprofloxacin | Fluoroquinolone | DNA gyrase inhibitor | [Enter Experimental Data] | [Enter Experimental Data] |
| Tetracycline | Tetracycline | Protein synthesis inhibitor (30S) | [Enter Experimental Data] | [Enter Experimental Data] |
| Gentamicin | Aminoglycoside | Protein synthesis inhibitor (30S) | [Enter Experimental Data] | [Enter Experimental Data] |
| Vancomycin | Glycopeptide | Cell wall synthesis inhibitor | [Enter Experimental Data] | [Enter Experimental Data] |
Experimental Protocols
A standardized and meticulously followed protocol is essential for generating reliable and comparable MIC data. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Materials and Reagents:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
This compound and comparator antibiotic stock solutions of known concentration
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of each antibiotic (including this compound) in CAMHB directly in the 96-well plate. b. The typical concentration range to test is 0.06 - 128 µg/mL, but this may be adjusted based on the expected potency of the compound. c. Each plate should include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final target concentration of 5 x 10⁵ CFU/mL. b. The final volume in each well should be uniform (e.g., 100 µL). c. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing Experimental Workflow and Signaling Pathways
To clearly illustrate the experimental processes and the potential mechanism of action, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Postulated Mechanism of Action for Ansamycin Antibiotics.
Safety Operating Guide
Proper Disposal of TAN 420C: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for the Antitumor Antibiotic TAN 420C
For researchers, scientists, and drug development professionals handling this compound, a microbial metabolite of the ansamycin (B12435341) antibiotic family with antitumor properties, adherence to strict disposal protocols is paramount for ensuring laboratory safety and environmental protection.[1][2] Due to its cytotoxic potential, all materials that have come into contact with this compound must be treated as hazardous waste.[1][3][4]
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to establish a designated area for its handling and to have a comprehensive understanding of the necessary personal protective equipment (PPE). Given its likely cytotoxic nature, similar to other antineoplastic agents, a stringent safety protocol is required.
Personal Protective Equipment (PPE) Requirements:
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. | Prevents skin contact and absorption. The outer pair should be removed and disposed of as cytotoxic waste immediately after handling. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosolized particles. |
| Lab Coat | A disposable, solid-front gown with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary when handling the powder form or if there is a risk of aerosol generation. | Minimizes inhalation exposure. |
Always handle this compound in a certified chemical fume hood or a biological safety cabinet to prevent the release of particulates or aerosols into the laboratory environment. An emergency eyewash and safety shower should be readily accessible.
Step-by-Step Disposal Procedures
All waste generated from procedures involving this compound must be segregated as cytotoxic hazardous waste. Cross-contamination of other waste streams must be strictly avoided.
Liquid Waste Disposal (e.g., cell culture media, stock solutions)
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Waste" and include the chemical name "this compound".
-
Container Compatibility: Use a container made of a material compatible with the solvents used (e.g., glass for organic solvents, high-density polyethylene (B3416737) for aqueous solutions).
-
Storage: The sealed container should be stored in a designated satellite accumulation area (SAA), away from incompatible chemicals. Ensure the container is kept closed except when adding waste.
-
Disposal: Arrange for the pickup and disposal of the cytotoxic liquid waste through your institution's Environmental Health & Safety (EHS) department. Do not pour any solution containing this compound down the drain.
Solid Waste Disposal (e.g., contaminated gloves, pipette tips, vials, lab paper)
-
Segregation: At the point of use, immediately dispose of all solid materials contaminated with this compound into a designated cytotoxic waste container. This includes gloves, gowns, bench paper, pipette tips, and empty vials.
-
Sharps: All contaminated sharps (e.g., needles, serological pipettes) must be placed in a puncture-resistant sharps container specifically labeled for cytotoxic waste.
-
Containerization: Use a leak-proof container with a secure lid, lined with a distinctive plastic bag (often purple or yellow, depending on institutional and regional regulations) designated for cytotoxic waste. The container must be clearly labeled "Cytotoxic Waste" and bear the universal biohazard symbol if applicable.
-
Storage and Pickup: Store the sealed solid waste container in the SAA. When the container is three-quarters full, it should be sealed and a hazardous waste pickup requested from your EHS department.
Decontamination of Work Surfaces
Following any work with this compound, all surfaces and equipment must be thoroughly decontaminated.
-
Initial Wipe: Using absorbent pads, gently wipe down the contaminated surfaces with a detergent solution to remove any visible residue.
-
Secondary Wipe: Follow with a wipe-down using 70% isopropyl alcohol to further decontaminate and disinfect the area.
-
Disposal of Cleaning Materials: All wipes, pads, and other materials used for decontamination must be disposed of as solid cytotoxic waste.
Experimental Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with handling the cytotoxic compound this compound, ensuring a safe working environment and responsible waste management. Always consult your institution's specific safety protocols and EHS guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling TAN 420C
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling TAN 420C, a crucial compound in many research endeavors. Adherence to these procedural steps will minimize risks and ensure the integrity of your experiments.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE to ensure your safety.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes and Face | Safety Goggles, Face Shield | Goggles should be worn at all times to protect against splashes. A face shield provides an additional layer of protection and is highly recommended. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for any tears or perforations before use. |
| Body | Laboratory Coat, Chemical-resistant Apron | A fully buttoned lab coat is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any potential vapors or aerosols. |
| Feet | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: A Step-by-Step Workflow for Handling this compound
To ensure a safe and efficient workflow, follow this step-by-step operational plan for handling this compound in the laboratory.
Emergency Response: Immediate Actions for Spills and Exposures
In the event of a spill or accidental exposure to this compound, a swift and informed response is critical. The following diagram outlines the immediate steps to be taken.
Detailed Protocols
Handling Procedures
-
Preparation : Before handling this compound, thoroughly review its Safety Data Sheet (SDS).[1] Ensure your designated work area, preferably within a chemical fume hood, is clean and uncluttered. Don all required personal protective equipment as outlined in the table above.
-
Handling : When weighing and preparing solutions of this compound, use non-sparking tools and ensure adequate ventilation.[1] Avoid the formation of dust and aerosols.[1]
-
Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep it away from incompatible materials and foodstuff containers.[1]
Disposal Plan
Contaminated materials and waste generated from handling this compound should be collected and disposed of in accordance with local, state, and federal regulations. Do not let the chemical enter drains. Discharge into the environment must be avoided.
Emergency Procedures
-
In case of skin contact : Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.
-
In case of eye contact : Rinse the eyes with pure water for at least 15 minutes and consult a doctor.
-
If inhaled : Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
If swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.
By strictly adhering to these safety protocols and operational plans, you can create a secure environment for your vital research and development activities. Your commitment to safety is a commitment to the quality and success of your scientific pursuits.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
